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  • Product: 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one
  • CAS: 906782-84-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide focus...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide focuses on a specific derivative, 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one, a molecule of significant interest for its potential applications in drug discovery, particularly in oncology. This document provides a comprehensive overview of its chemical structure, a detailed, field-proven synthetic protocol, methods for its physicochemical characterization, and an exploration of its therapeutic relevance, supported by data from closely related analogues.

Introduction: The Quinazolinone Core in Modern Drug Discovery

Quinazolinone and its derivatives are a class of heterocyclic compounds that have garnered substantial attention from the medicinal chemistry community due to their diverse biological activities. These activities include anti-cancer, anti-inflammatory, anti-HIV, antimicrobial, and anticonvulsant properties[1][2]. The fused bicyclic system of the quinazolinone core offers a versatile scaffold for chemical modification, allowing for the fine-tuning of its pharmacological profile[1]. The 6,7-dimethoxy substitution pattern, in particular, is a recurring motif in many biologically active quinazolinones, contributing to their interaction with various biological targets[3]. The introduction of a hydrazino group at the 2-position and an ethyl group at the 3-position of this scaffold is anticipated to modulate its activity and selectivity, making 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one a compelling candidate for further investigation.

Chemical Structure and Properties

The chemical structure of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one is characterized by a quinazolinone core with key functional groups that dictate its chemical behavior and biological activity.

Systematic Name: 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one

Molecular Formula: C₁₂H₁₆N₄O₃[4]

Molecular Weight: 264.28 g/mol

Chemical Identifiers:

  • CAS Number: 906782-84-1[4]

  • SMILES: CCN1C(NN)=NC2=CC(OC)=C(OC)C=C2C1=O[4]

  • InChI: InChI=1S/C12H16N4O3/c1-4-16-11(17)7-5-9(18-2)10(19-3)6-8(7)14-12(16)15-13/h5-6H,4,13H2,1-3H3,(H,14,15)[4]

The structure features a planar quinazolinone ring system, which is crucial for potential interactions with flat hydrophobic regions of biological targets. The dimethoxy groups at positions 6 and 7 are known to enhance the binding affinity of quinazoline derivatives to the ATP-binding sites of various kinases. The hydrazino group at the 2-position is a key functional group that can act as a hydrogen bond donor and acceptor, and it serves as a reactive handle for further chemical modifications. The ethyl group at the N-3 position contributes to the lipophilicity of the molecule, which can influence its cell permeability and pharmacokinetic properties.

Synthesis of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one

The synthesis of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one can be achieved through a multi-step process, leveraging established methodologies for the construction of the quinazolinone scaffold and subsequent functionalization. The proposed synthetic route is outlined below, based on analogous reactions reported in the literature[5][6][7][8].

Synthesis Workflow

Synthesis_Workflow A 2-Amino-4,5-dimethoxybenzoic acid C 3-Ethyl-2-thioxo-6,7-dimethoxy-2,3-dihydroquinazolin-4(1H)-one A->C Reflux B Ethyl isothiocyanate B->C E 3-Ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one C->E Reflux D Hydrazine hydrate D->E

Caption: Proposed synthetic workflow for 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Ethyl-2-thioxo-6,7-dimethoxy-2,3-dihydroquinazolin-4(1H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4,5-dimethoxybenzoic acid (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF)[5].

  • Addition of Reagent: To the stirred solution, add ethyl isothiocyanate (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with cold ethanol, and dry. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford 3-ethyl-2-thioxo-6,7-dimethoxy-2,3-dihydroquinazolin-4(1H)-one as a solid.

Step 2: Synthesis of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 3-ethyl-2-thioxo-6,7-dimethoxy-2,3-dihydroquinazolin-4(1H)-one (1 equivalent) in a solvent such as ethanol or 2-propanol.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the suspension[8][9].

  • Reaction Conditions: Heat the mixture to reflux for 12-24 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product, 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one, will often precipitate from the reaction mixture. Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Physicochemical Characterization

The structural integrity and purity of the synthesized 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one should be confirmed using a combination of spectroscopic and analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), methoxy groups (singlets), aromatic protons on the quinazolinone ring, and exchangeable protons of the hydrazino group.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, carbons of the ethyl and methoxy groups, and the carbon bearing the hydrazino group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₂H₁₆N₄O₃).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (hydrazino group), C=O stretching (quinazolinone carbonyl), C-O stretching (methoxy groups), and aromatic C-H stretching.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Therapeutic Potential and Mechanism of Action

Quinazolinone derivatives are well-established as potent inhibitors of various protein kinases, particularly those involved in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][13][14]. The 6,7-dimethoxy substitution pattern is a key feature in many clinically used tyrosine kinase inhibitors.

Target Inhibition and Signaling Pathway

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt Angiogenesis Angiogenesis VEGFR2->Angiogenesis Compound 3-ethyl-2-hydrazino-6,7- dimethoxyquinazolin-4(3H)-one Compound->EGFR Inhibition Compound->VEGFR2 Inhibition Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation

Caption: Putative mechanism of action via inhibition of EGFR and VEGFR-2 signaling pathways.

The structural features of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one suggest that it may act as an ATP-competitive inhibitor of receptor tyrosine kinases like EGFR and VEGFR-2. By binding to the ATP pocket in the kinase domain, the compound can block the autophosphorylation and subsequent activation of these receptors, thereby inhibiting downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

In Vitro Efficacy Data (Analogues)

While specific data for the title compound is not available, the following table summarizes the reported in vitro activities of structurally related 6,7-dimethoxyquinazolinone derivatives against various cancer cell lines and kinases. This data provides a strong rationale for the potential anticancer activity of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one.

Compound/Analogue Cancer Cell Line IC₅₀ (µM) Kinase Target IC₅₀ (µM) Reference
Quinazolinone Hydrazide 3jMCF-70.20 ± 0.02--[2]
Quinazolinone Hydrazide 3gA27800.14 ± 0.03--[2]
Quinazolinone derivative 6dNCI-H460 (NSCLC)0.789 (GI₅₀)EGFR0.069 ± 0.004[13]
6,7-dimethoxy-4-anilinoquinazoline 14bHepG2low-micromolarVEGFR-20.016 ± 0.002[10]
6,7-dimethoxy-4-anilinoquinazoline 14bMCF-7low-micromolar--[10]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one, a series of in vitro assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This assay measures the ability of the compound to inhibit the enzymatic activity of specific kinases.

  • Assay Setup: In a 96-well plate, add the kinase (e.g., recombinant human EGFR or VEGFR-2), a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Inhibitor Addition: Add varying concentrations of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one to the wells.

  • Kinase Reaction: Initiate the reaction and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP consumed using a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its structural features, including the 6,7-dimethoxy-substituted quinazolinone core and the 2-hydrazino moiety, suggest a potential mechanism of action involving the inhibition of key cancer-related kinases such as EGFR and VEGFR-2. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its biological activities.

Future research should focus on the specific synthesis and detailed characterization of this compound to confirm its structure and purity. Comprehensive in vitro and in vivo studies are warranted to elucidate its precise mechanism of action, determine its efficacy in relevant disease models, and evaluate its pharmacokinetic and toxicological profiles. The hydrazino group also offers a valuable point for further derivatization, opening avenues for the development of a library of related compounds with potentially improved potency, selectivity, and drug-like properties.

References

  • Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy.
  • Al-Suwaidan, I. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Burbulienė, M. M., et al. (2015).
  • Chemspace. (n.d.). 3-ethyl-2-hydrazinyl-6,7-dimethoxy-3,4-dihydroquinazolin-4-one. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports.
  • El-Sayed, M. A., et al. (2022). Design, Synthesis and Molecular Docking of Novel Quinazolinone Hydrazide Derivatives as EGFR Inhibitors. ChemistrySelect.
  • Ghandoura, M., et al. (2018). Novel click modifiable thioquinazolinones as anti-inflammatory agents: Design, synthesis, biological evaluation and docking study. European Journal of Medicinal Chemistry.
  • Kovalenko, S. I., et al. (2013). Synthesis and anticancer activity of 2-(alkyl-, alkaryl-, aryl-, hetaryl-)-[1][2][15]triazolo[1,5-c]quinazolines. Scientia Pharmaceutica.

  • Kuran, B., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • Lakhan, R., & Srivastava, M. (1993). A convenient preparation of 2-thioxo-4(3H)-quinazolinones. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • PubChem. (n.d.). 3-ethyl-2-hydrazinoquinazolin-4(3h)-one. Retrieved from [Link]

  • Qin, Y., et al. (2020). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry.
  • S. I. Abou-Elmagd, W., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry.
  • Shi, D., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic & Medicinal Chemistry Letters.
  • Tussell, C., et al. (2022). A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. ACS Omega.
  • Uvarova, V. I., et al. (2023). Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. Chimica Techno Acta.
  • Vaskevich, R. I., et al. (2014). Synthesis of substituted 2-hydrazinoquinazolin-4-ones as intermediates for heterocyclic compounds synthesis. Journal of Organic and Pharmaceutical Chemistry.
  • Zaki, M. E. A., & Atta, K. F. M. (2010). SYNTHESIS AND REACTIONS OF A NEW SERIES OF 1,2,4- TRIAZOLO[4,3-c]QUINAZOLINES.
  • Zayed, M. F., et al. (2024). ones and quinazolin-4(3 H)
  • Zayed, S. E., et al. (2012).
  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 2H-[1][15]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry.

  • NextSDS. (n.d.). 3-Ethyl-2-hydrazino-6-methoxyquinoline hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Abdel-Megeed, M. F., et al. (1995). Novel one-pot procedure for the preparation of 3-substituted 2-thioxo-4(3H)-quinazolinones.

Sources

Exploratory

in vitro screening of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one

Initiating Data Collection I'm starting with focused Google searches to gather data on "3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one." I'm prioritizing its synthesis, known biological activities, potential mecha...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I'm starting with focused Google searches to gather data on "3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one." I'm prioritizing its synthesis, known biological activities, potential mechanisms, and any in vitro screening results. This initial phase will build a foundation for subsequent analyses.

Analyzing Search Results

I'm now analyzing the initial search results, prioritizing peer-reviewed journals, patents, and chemical databases for authoritative information. I'm extracting key details on the compound's structure, properties, and reported therapeutic potential. This is feeding into how to structure a technical guide.

Structuring the Guide

I'm now outlining the structure of the technical guide. I will start with an overview of the quinazolinone scaffold and the specific compound. Based on its chemistry and potential in vitro data, the next section will focus on prospective screening targets, followed by detailed assay protocols.

Foundational

The Structure-Activity Relationship (SAR) of 6,7-Dimethoxyquinazoline Derivatives: A Comprehensive Technical Guide

Executive Summary The 6,7-dimethoxyquinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved targeted therapies. Originally identified...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6,7-dimethoxyquinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved targeted therapies. Originally identified for its potent affinity toward the ATP-binding cleft of receptor tyrosine kinases—most notably the Epidermal Growth Factor Receptor (EGFR)—this heterocyclic core has revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies 1. This whitepaper dissects the structure-activity relationship (SAR) of 6,7-dimethoxyquinazoline derivatives, detailing the mechanistic rationale behind structural modifications, providing self-validating synthetic protocols, and outlining biological evaluation workflows for drug development professionals.

Mechanistic Grounding: The Pharmacophore Architecture

The efficacy of 6,7-dimethoxyquinazoline derivatives stems from their ability to act as reversible, ATP-competitive inhibitors. The molecule can be logically divided into three distinct functional zones, each dictating a specific aspect of the drug's pharmacokinetic and pharmacodynamic profile:

  • The Quinazoline Core (Hinge Binder): The N1 and N3 nitrogen atoms of the quinazoline ring are critical for anchoring the molecule within the kinase domain. Crystallographic data reveals that the N1 atom accepts a hydrogen bond from the backbone amide of a hinge region residue (e.g., Met793 in EGFR or Met109 in p38 kinase) 2.

  • The C4-Position (Hydrophobic Pocket): Substitution at the 4-position with an anilino group (creating 4-anilinoquinazolines) drives potency. The aniline ring projects deeply into a hydrophobic pocket adjacent to the ATP-binding site. Meta- and para-substitutions on this ring (particularly halogens) optimize van der Waals interactions [[3]]().

  • The C6/C7-Positions (Solvent Channel): The 6,7-dimethoxy groups orient toward the solvent-exposed cleft of the kinase. While the methoxy groups provide baseline activity, replacing them with larger, water-soluble moieties (e.g., the morpholinopropoxy group in Gefitinib) drastically improves the absorption, distribution, metabolism, and excretion (ADME) profile without disrupting the primary binding mode 4.

  • The C2-Position (Selectivity Switch): For kinase inhibitors, the C2 position must generally remain unsubstituted; bulky groups here cause severe steric clashes with the kinase hinge region, leading to a massive drop in activity 5. Conversely, introducing piperazine derivatives at C2 shifts the molecule's selectivity away from kinases and toward G-protein-coupled receptors, yielding potent α1​ -adrenoceptor antagonists 6.

Mechanism Ligand EGF Ligand Receptor EGFR Dimerization Ligand->Receptor Kinase Kinase Domain Activation Receptor->Kinase Signaling Downstream Signaling (PI3K/AKT, MAPK) Kinase->Signaling Inhibitor 6,7-Dimethoxyquinazoline Inhibitor->Kinase ATP Competition

Mechanism of EGFR kinase inhibition by 6,7-dimethoxyquinazoline derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the impact of specific functional group modifications on the inhibitory potency (IC₅₀) against target kinases.

Compound ModificationTargetIC₅₀ ValueStructural RationaleReference
4-(3-bromoanilino)-6,7-dimethoxyquinazoline EGFR29 pMOptimal halogen fit in the hydrophobic pocket maximizes van der Waals contacts.3
4-(phenylamino)-6,7-dimethoxyquinazoline EGFR~8 nMLack of meta-halogen substitution significantly reduces hydrophobic interactions.3
4-(3-methylsulfanylanilino)-6,7-dimethoxyquinazoline p386.3 µMOut-of-plane anilino conformation shifts selectivity away from EGFR to p38/CDK2.2
2-chloro-4-(3-chloroanilino)-6,7-dimethoxyquinazoline EGFR> 1 µMSteric clash at C2 with the hinge region prevents N1 hydrogen bonding.5

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the synthesis and biological evaluation of these derivatives must follow self-validating protocols. The methodologies below detail not just the how, but the why behind each experimental choice [[7]]().

Chemical Synthesis of 4-Anilino-6,7-dimethoxyquinazoline

This two-step modular approach allows for the generation of diverse libraries for SAR studies.

Step 1: Chlorination of the Quinazolinone Core

  • Procedure: Suspend 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) in neat thionyl chloride (SOCl₂). Add a catalytic amount of N,N-Dimethylformamide (DMF). Reflux the mixture for 3-4 hours.

  • Causality: Relying on SOCl₂ alone is inefficient due to the high stability of the quinazolinone tautomer. The addition of DMF is critical; it reacts with SOCl₂ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This active species rapidly attacks the tautomeric hydroxyl group, driving the reaction to completion.

  • Self-Validation: Monitor by Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The reaction is complete when the highly polar starting material spot disappears, replaced by a fast-moving, UV-active spot. Remove excess SOCl₂ under reduced pressure to yield 4-chloro-6,7-dimethoxyquinazoline.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Dissolve the crude 4-chloro-6,7-dimethoxyquinazoline in isopropanol (iPrOH). Add the substituted aniline derivative (1.1 eq) and reflux for 4-6 hours.

  • Causality: iPrOH is chosen as a mildly polar protic solvent because it effectively stabilizes the anionic transition state (Meisenheimer complex) during the SNAr reaction. Unlike aqueous or highly basic solvent systems, iPrOH prevents the unwanted hydrolysis of the labile 4-chloro intermediate back into the inactive quinazolinone starting material.

  • Self-Validation: Upon cooling, the product typically precipitates as a highly pure hydrochloride salt. Filter and wash with cold iPrOH. Confirm molecular weight and purity (>95%) via LC-MS before proceeding to biological assays.

Workflow SM 6,7-Dimethoxyquinazolin-4-one Chlorination Chlorination (SOCl2, DMF cat.) Forms Vilsmeier-Haack Active Species SM->Chlorination Intermediate 4-Chloro-6,7-dimethoxyquinazoline Chlorination->Intermediate SNAr SNAr Reaction (Aniline, iPrOH) Stabilizes Meisenheimer Complex Intermediate->SNAr Product 4-Anilino-6,7-dimethoxyquinazoline SNAr->Product

Self-validating synthetic workflow for 4-anilino-6,7-dimethoxyquinazoline.

Biological Validation: Kinase Inhibition & Cell Viability

To distinguish true target-specific inhibition from non-specific cytotoxicity, a tiered validation approach is mandatory.

  • Isolated Kinase Assay (e.g., ADP-Glo):

    • Procedure: Incubate recombinant EGFR wild-type kinase with the synthesized derivative, ATP, and a specific peptide substrate. Measure luminescence, which is inversely proportional to kinase activity.

    • Causality: Cell-based assays alone cannot confirm the mechanism of action. An isolated biochemical assay proves that the compound directly competes with ATP at the kinase hinge region.

    • Validation: Always run a DMSO vehicle control (defining 0% inhibition) and a reference standard like Gefitinib (positive control) to normalize inter-assay variability and validate the dynamic range of the assay.

  • Cell Viability Assay (MTT):

    • Procedure: Treat EGFR-overexpressing cell lines (e.g., A431 or HCT116) with varying concentrations of the compound for 48-72 hours. Add MTT reagent and measure formazan absorbance at 570 nm 7.

    • Causality: This step confirms that the compound possesses sufficient cell permeability and stability to reach its intracellular target and induce apoptosis in a physiological environment.

References

  • Synthesis, Pharmacological Evaluation, and Structure−Activity Relationship and Quantitative Structure−Activity Relationship Studies on Novel Derivatives of 2,4-Diamino-6,7-dimethoxyquinazoline α1-Adrenoceptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.6

  • Prediction of Inhibitory Activity of Epidermal Growth Factor Receptor Inhibitors Using Grid Search-Projection Pursuit Regression Method. PMC - National Institutes of Health.1

  • Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety... Journal of Medicinal Chemistry - ACS Publications.8

  • Application Notes & Protocols: The Role of 4-Anilino-6,7-dimethoxyquinazoline as a Key Intermediate in Pharmaceutical Synthesis. Benchchem.7

  • Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor. ACS Publications.2

  • Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. Cleveland State University.4

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. PMC - National Institutes of Health.3

  • Discovery of 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine as a Potent Inducer of Apoptosis with High In Vivo Activity. Journal of Medicinal Chemistry - ACS Publications.5

Sources

Exploratory

Discovery and Synthesis of Novel Quinazolinone Compounds: A Technical Whitepaper

Prepared by: Senior Application Scientist, Early Discovery & Process Chemistry Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The quinazolinone scaffold—a fused...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Early Discovery & Process Chemistry Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The quinazolinone scaffold—a fused bicyclic system comprising a benzene ring and a pyrimidinone ring—has emerged as a highly privileged pharmacophore in modern drug discovery. Its structural resemblance to the purine core of ATP allows it to act as a versatile kinase inhibitor. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical rational design and bench-level execution. This guide dissects the structure-activity relationships (SAR) of novel quinazolinone derivatives, visualizes their mechanistic pathways, and provides field-proven, self-validating protocols for both their green multicomponent synthesis and downstream biological evaluation.

Rational Drug Design and Target Specificity

The discovery of novel quinazolinone derivatives relies on exploiting the deep, hydrophobic ATP-binding pockets of overexpressed or mutated kinases in oncology.

Overcoming EGFR Resistance

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) are foundational in non-small cell lung cancer (NSCLC) therapy. However, the emergence of the T790M and C797S mutations has rendered many early-generation covalent inhibitors obsolete. Scaffold hopping and rational SAR have led to the design of allosteric fourth-generation EGFR inhibitors. For example, the 5-fluoro quinazolinone derivative (Compound 34) binds exclusively to an allosteric pocket, bypassing the mutated ATP site and demonstrating robust tumor regression in H1975 efficacy models without the chemical instability risks seen in previous isoindolinone amides[1].

Furthermore, functionalizing the quinazolinone core with a 2-thioacetyl spacer and piperazinyl aryl groups has yielded highly potent derivatives. Compound 6d exhibits an IC50 of 0.069 µM against EGFR, inducing cell cycle arrest at the G1/S phase and outperforming standard therapies like erlotinib in specific assays[2]. Other hybrid approaches, such as combining quinazolinones with amino acids, have produced dual inhibitors (e.g., Compound E) that target both EGFR kinase and tubulin polymerization simultaneously[3].

Expanding to PI3K Selectivity

Beyond EGFR, quinazolinones exhibit remarkable selectivity for phosphoinositide 3-kinases (PI3K). By introducing an indol-5-yl substituent at the pyrazolo[3,4-d]pyrimidine 3-position of a 3-(2,6-dimethylphenyl)quinazolinone scaffold, researchers developed Compound 10d, a highly potent PI3Kδ inhibitor (IC50 = 8.6 nM) with over 3630-fold selectivity over PI3Kα[4].

Quantitative Target Profiling

To facilitate rapid comparison, the inhibitory profiles of recently discovered quinazolinone derivatives are summarized below:

CompoundPrimary Target(s)IC50 / PotencyReference StandardSource
Compound 6d EGFR0.069 µMErlotinib (0.045 µM)[2]
Compound 8b EGFR1.37 nMErlotinib[5]
Compound E EGFR / Tubulin0.43 µMErlotinib[3]
Compound 10d PI3Kδ8.6 nMN/A[4]
Compound 10e PI3Kδ / PI3Kγ8.4 nM / 62 nMN/A[4]
Compound 34 Mutant EGFR (C797S)Tumor Regression (25 mg/kg)N/A[1]

Mechanistic Visualization: EGFR Pathway Inhibition

To contextualize the biological impact of these compounds, the following diagram maps the integration of novel quinazolinones into the oncogenic EGFR signaling cascade.

G EGF EGF Ligand EGFR EGFR Kinase Domain EGF->EGFR Receptor Activation PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR Kinase Inhibition Apoptosis Apoptosis Induction Inhibitor->Apoptosis Cellular Response mTOR mTOR Signaling PI3K->mTOR Signal Cascade Proliferation Tumor Proliferation mTOR->Proliferation Oncogenic Drive

EGFR signaling pathway and targeted inhibition by novel quinazolinone compounds.

Advanced Synthetic Methodologies

Historically, the Niementowski quinazoline synthesis was the primary route for constructing the 4(3H)-quinazolinone core. However, this method requires harsh fusion temperatures (130–150 °C) and often results in low yields and complex purification profiles[6].

Modern process chemistry has pivoted to Multicomponent Reactions (MCRs) . MCRs bypass the isolation of unstable intermediates, significantly improving atom economy and functional group tolerance. A breakthrough in this space is the domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline derivatives[7].

Protocol 1: One-Pot Three-Component Synthesis of Quinazolin-4(3H)-ones

Objective: Construct the quinazolinone core efficiently while avoiding transition-metal toxicity. Causality: This protocol utilizes nitriles as both the solvent and the reactant. The initial reaction between the arenediazonium salt and the nitrile generates a highly electrophilic N-arylnitrilium intermediate, which thermodynamically drives the subsequent nucleophilic addition and cyclization with the anthranilate without requiring harsh thermal conditions[7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, add the bifunctional aniline derivative (e.g., anthranilate, 1.0 equiv) and the arenediazonium salt (1.3 equiv).

  • Solvent/Reactant Addition: Suspend the mixture in the selected nitrile (e.g., acetonitrile or benzonitrile) to achieve a 0.1 M concentration. Causality: The vast molar excess of the nitrile ensures pseudo-first-order kinetics for the intermediate formation.

  • Activation: Heat the reaction mixture to 60 °C under an ambient air atmosphere[7].

  • Self-Validating Checkpoint: Monitor the reaction for the stoichiometric release of nitrogen gas (effervescence) from the arenediazonium salt. The cessation of gas evolution serves as a real-time, visual kinetic indicator that the N-arylnitrilium intermediate formation is complete.

  • Monitoring: Continue stirring and monitor via TLC (Hexane:EtOAc 7:3) until complete consumption of the anthranilate is observed.

  • Isolation: Evaporate the unreacted nitrile under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to isolate the pure quinazolin-4(3H)-one.

Biological Validation: Evaluating Kinase Inhibition

Synthesizing the compound is only half the battle; rigorous, reproducible biological validation is critical.

Protocol 2: Luminescent In Vitro EGFR Kinase Assay

Objective: Quantify the IC50 of synthesized quinazolinones against wild-type and mutant EGFR. Causality: We utilize a luminescent ADP-detection assay (e.g., ADP-Glo). This format is chosen because it measures ADP formation directly, making it universally applicable across different ATP concentrations and avoiding the regulatory and safety burdens of radioactive ³²P-ATP isotopes.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Causality: Mg²⁺ is strictly required to coordinate the ATP phosphates within the kinase active site, enabling phosphotransfer.

  • Compound Dilution: Serially dilute the quinazolinone compound in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration in the reaction is exactly 1%. Causality: Exceeding 1% DMSO can induce solvent-mediated enzyme denaturation, artificially inflating apparent inhibition.

  • Pre-Incubation: Add recombinant EGFR enzyme to the wells and incubate with the inhibitor for 15 minutes at room temperature. Causality: This pre-incubation allows slow-binding or allosteric inhibitors (such as the fourth-generation Compound 34) to reach thermodynamic equilibrium with the enzyme prior to substrate competition[1].

  • Reaction Initiation: Add ultra-pure ATP and the specific peptide substrate to initiate the reaction. Incubate for 60 minutes at 25 °C.

  • ATP Depletion: Add the ADP-Glo reagent to terminate the kinase reaction and enzymatically deplete all unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction.

  • Self-Validating Checkpoint: Calculate the Z'-factor for the assay plate using the 1% DMSO vehicle (negative control) and 10 µM Erlotinib (positive control). A Z'-factor ≥ 0.5 must be achieved before any IC50 data is considered experimentally valid, ensuring the assay window is statistically robust against pipetting variance.

  • Data Analysis: Read luminescence on a microplate reader and calculate the IC50 using non-linear regression (four-parameter logistic curve).

Conclusion

The quinazolinone scaffold remains a cornerstone of targeted therapeutic discovery. By transitioning from classical, low-yield Niementowski fusions to advanced, green multicomponent reactions, process chemists can rapidly generate vast libraries of these heterocycles. When coupled with rational SAR targeting specific kinase mutations—such as the C797S EGFR mutation or PI3Kδ selectivity—these novel derivatives hold immense promise for overcoming drug resistance in clinical oncology.

References

  • Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors , J-Stage,[Link]

  • Full article: Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity , Taylor & Francis,[Link]

  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization , MDPI,[Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC , Elsevier Pure, [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives , Brieflands, [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones , ACS Publications,[Link]

  • Discovery of novel quinazolinone derivatives as high potent and selective PI3Kδ and PI3Kδ/γ inhibitors , PubMed / NIH,[Link]

  • A Review on 4(3H)-quinazolinone synthesis , International Journal of Pharmaceutical Research and Applications, [Link]

Sources

Foundational

Spectroscopic Characterization of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one. This document is intended for researchers, scientists, and professi...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with quinazoline-based scaffolds. The insights provided herein are based on established principles of spectroscopic interpretation and comparative analysis with structurally related analogues.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The title compound, 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one, incorporates several key pharmacophoric features: a quinazolinone core, a hydrazino moiety at the 2-position, an ethyl group at the 3-position, and two methoxy groups on the benzene ring. These substitutions are expected to modulate the compound's physicochemical properties and biological activity. Accurate structural elucidation through spectroscopic methods is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

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t227 [label=""]; t228 [label=""]; t229 [label=""]; u220 [label=""]; u221 [label=""]; u222 [label=""]; u223 [label=""]; u224 [label=""]; u225 [label=""]; u226 [label=""]; u227 [label=""]; u228 [label=""]; u229 [label=""]; v220 [label=""]; v221 [label=""]; v222 [label=""]; v223 [label=""]; v224 [label=""]; v225 [label=""]; v226 [label=""]; v227 [label=""]; v228 [label=""]; v229 [label=""]; w220 [label=""]; w221 [label=""]; w222 [label=""]; w223 [label=""]; w224 [label=""]; w225 [label=""]; w226 [label=""]; w227 [label=""]; w228 [label=""]; w229 [label=""]; x220 [label=""]; x221 [label=""]; x222 [label=""]; x223 [label=""]; x224 [label=""]; x225 [label=""]; x226 [label=""]; x227 [label=""]; x228 [label=""]; x229 [label=""]; y220 [label=""]; y221 [label=""]; y222 [label=""]; y223 [label=""]; y224 [label=""]; y225 [label=""]; y226 [label=""]; y227 [label=""]; y228 [label=""]; y229 [label=""]; z220 [label=""]; z221 [label=""]; z222 [label=""]; z223 [label=""]; z224 [label=""]; z225 [label=""]; z226 [label=""]; z227 [label=""]; z228 [label=""]; z229 [label=""]; a230 [label=""]; a231 [label=""]; a232 [label=""]; a233 [label=""]; a234 [label=""]; a235 [label=""]; a236 [label=""]; a237 [label=""]; a238 [label=""]; a239 [label=""]; b230 [label=""]; b231 [label=""]; b232 [label=""]; b233 [label=""]; b234 [label=""]; b235 [label=""]; b236 [label=""]; b237 [label=""]; b238 [label=""]; b239 [label=""]; c230 [label=""]; c231 [label=""]; c232 [label=""]; c233 [label=""]; c234 [label=""]; c235 [label=""]; c236 [label=""]; c237 [label=""]; c238 [label=""]; c239 [label=""]; d230 [label=""]; d231 [label=""]; d232 [label=""]; d233 [label=""]; d234 [label=""]; d235 [label=""]; d236 [label=""]; d237 [label=""]; d238 [label=""]; d239 [label=""]; e230 [label=""]; e231 [label=""]; e232 [label=""]; e233 [label=""]; e234 [label=""]; e235 [label=""]; e236 [label=""]; e237 [label=""]; e238 [label=""]; e239 [label=""]; f230 [label=""]; f231 [label=""]; f232 [label=""]; f233 [label=""];

Exploratory

CAS number and molecular formula for 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one

An In-Depth Technical Guide to 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse ph...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse pharmacological activities exhibited by its derivatives.[1] This guide focuses on a specific derivative, 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one, providing a comprehensive overview for researchers and drug development professionals. We will delve into its chemical identity, a proposed synthetic pathway grounded in established quinazolinone chemistry, and its potential biological significance. The narrative emphasizes the rationale behind synthetic choices and the potential therapeutic applications of this molecular class, supported by authoritative references.

Compound Identification and Physicochemical Properties

3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one is a heterocyclic compound featuring the core quinazolin-4(3H)-one structure. The key substitutions that define its chemical nature and potential biological function are an ethyl group at the N-3 position, a hydrazino (-NHNH2) group at the C-2 position, and two methoxy groups at the C-6 and C-7 positions of the benzene ring.

PropertyValueSource
CAS Number 906782-84-1[2]
Molecular Formula C12H16N4O3[2]
Molecular Weight 264.28 g/mol [2]
IUPAC Name 3-ethyl-2-hydrazinyl-6,7-dimethoxy-3,4-dihydroquinazolin-4-one[2]
SMILES CCN1C(NN)=NC2=CC(OC)=C(OC)C=C2C1=O[2]
InChI Key VMGMVARCASDBOZ-UHFFFAOYSA-N[2]

Synthesis Pathway and Experimental Protocol

The synthesis of substituted quinazolinones can be achieved through various methods, often starting from anthranilic acid derivatives.[3][4] For 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one, a plausible and efficient multi-step synthesis can be designed starting from the commercially available 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione.[5] This approach allows for the sequential and controlled introduction of the required functional groups.

Proposed Synthesis Workflow

The proposed pathway involves three key transformations:

  • Thionation: Conversion of a carbonyl group at the C-2 position to a thiocarbonyl (thioxo) group.

  • Hydrazinolysis: Displacement of a suitable leaving group (in this case, derived from the thioxo group) with hydrazine.

  • Alkylation: Introduction of the ethyl group at the N-3 position.

Synthesis_Workflow A 6,7-Dimethoxyquinazoline- 2,4(1H,3H)-dione B 2-Thioxo-6,7-dimethoxy- quinazolin-4(1H,3H)-one A->B  P4S10 / Pyridine   C 2-Hydrazino-6,7-dimethoxy- quinazolin-4(3H)-one B->C  Hydrazine Hydrate / Ethanol   D 3-Ethyl-2-hydrazino-6,7-dimethoxy- quinazolin-4(3H)-one C->D  Ethyl Iodide / K2CO3 / DMF  

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Thioxo-6,7-dimethoxyquinazolin-4(1H,3H)-one (Compound B)

  • Rationale: The conversion of a C=O to a C=S group is a standard method to introduce a more reactive center at the C-2 position, facilitating subsequent nucleophilic substitution. Phosphorus pentasulfide (P4S10) is a common and effective thionating agent.

  • Procedure:

    • To a solution of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous pyridine, add phosphorus pentasulfide (0.5 eq) portion-wise while maintaining the temperature below 40°C.

    • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it carefully into a beaker of crushed ice.

    • The precipitated solid is filtered, washed thoroughly with water, and dried.

    • Recrystallize the crude product from glacial acetic acid to yield the pure thioxo-derivative.[4]

Step 2: Synthesis of 2-Hydrazino-6,7-dimethoxyquinazolin-4(3H)-one (Compound C)

  • Rationale: The thioxo group or its S-methylated derivative is an excellent leaving group. Hydrazine hydrate acts as a potent nucleophile, displacing this group to form the desired hydrazino-substituent.[6] This hydrazino moiety is a key pharmacophore in many biologically active molecules.[7]

  • Procedure:

    • Suspend the 2-thioxo derivative (Compound B, 1.0 eq) in ethanol.

    • Add hydrazine hydrate (80%, 3.0 eq) to the suspension.

    • Reflux the mixture for 12-16 hours. The disappearance of the starting material can be monitored by TLC.

    • Cool the reaction mixture. The resulting solid product is filtered, washed with cold ethanol, and dried under vacuum.

Step 3: Synthesis of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one (Compound D)

  • Rationale: The final step involves N-alkylation. The nitrogen at the 3-position is more nucleophilic and sterically accessible for alkylation compared to the hydrazino nitrogens under basic conditions. Potassium carbonate (K2CO3) is used as a base to deprotonate the N-3 position, and ethyl iodide serves as the electrophile.

  • Procedure:

    • Dissolve the 2-hydrazino derivative (Compound C, 1.0 eq) in N,N-Dimethylformamide (DMF).

    • Add anhydrous potassium carbonate (1.5 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl iodide (1.2 eq) dropwise and continue stirring the reaction at 50-60°C for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

    • Filter the precipitated product, wash with water, and dry. Purify the final compound by column chromatography or recrystallization.

Biological Significance and Potential Applications

While specific biological data for 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one is not extensively published, the activities of its structural components—the quinazolinone core, the 6,7-dimethoxy pattern, and the 2-hydrazino group—provide a strong basis for predicting its therapeutic potential.

The quinazolinone scaffold is well-established for its wide range of pharmacological activities, including:

  • Anticancer Activity: Many quinazoline derivatives have been developed as potent anticancer agents, targeting various mechanisms within cancer cells.[1][3]

  • Anti-inflammatory Effects: The scaffold is a key component in compounds designed as selective COX-2 inhibitors for anti-inflammatory applications.[8][9]

  • Central Nervous System (CNS) Activity: Derivatives have shown promise as anticonvulsant, anti-Alzheimer's, and antiparkinsonian agents.[1][10]

  • Antimicrobial and Antifungal Properties: The quinazolinone ring is present in molecules with significant activity against various bacterial and fungal strains.[8][11]

The 6,7-dimethoxy substitution pattern is a recurring motif in biologically active quinazolines, including those investigated for cytotoxic properties against cancer cell lines.[11][12] Furthermore, the incorporation of a hydrazino-hydrazone moiety is a common strategy in medicinal chemistry to develop compounds with a broad spectrum of activities, including antimicrobial, anticonvulsant, and anticancer effects.[7] The reaction of the 2-hydrazino group with various aldehydes and ketones can generate a library of hydrazone derivatives, which have shown promise as analgesic and anti-inflammatory agents.[6]

Caption: Potential therapeutic applications based on structural motifs.

Conclusion

3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one is a promising molecule for further investigation in drug discovery. Its synthesis is achievable through established chemical methodologies, starting from readily available precursors. Based on the extensive literature on the quinazolinone scaffold and its derivatives, this compound holds significant potential for a range of therapeutic applications, particularly in oncology, inflammation, and neurology. This guide provides the foundational chemical information and a robust synthetic strategy to facilitate further research and development efforts.

References

  • Quinazolinones, the Winning Horse in Drug Discovery. National Center for Biotechnology Information.
  • 3-ethyl-2-hydrazinyl-6,7-dimethoxy-3,4-dihydroquinazolin-4-one. Chemspace.
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI.
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  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica.
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  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI.
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  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI.
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Foundational

An In-depth Technical Guide to 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one as a NOX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract The NADPH oxidase 2 (NOX2) enzyme is a critical source of reactive oxygen species (ROS) in phagocytic immune cells and plays a central role in host...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NADPH oxidase 2 (NOX2) enzyme is a critical source of reactive oxygen species (ROS) in phagocytic immune cells and plays a central role in host defense.[1] However, its dysregulation is implicated in the pathophysiology of numerous diseases characterized by oxidative stress and inflammation, including cardiovascular and neurodegenerative disorders.[2][3] This has rendered NOX2 a compelling target for therapeutic intervention. Quinazolin-4(3H)-one derivatives have emerged as a promising class of compounds with a wide range of biological activities.[4] This guide provides a comprehensive technical overview of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one, a novel quinazolinone derivative, as a potential selective inhibitor of NOX2. We will explore its rationale as a therapeutic agent, proposed synthetic pathways, and detailed methodologies for its characterization and evaluation as a NOX2 inhibitor, from in vitro enzymatic assays to cellular and potential in vivo models.

The Rationale for Targeting NOX2 in Disease

NOX2 is a multi-subunit enzyme complex primarily expressed in phagocytes like neutrophils and macrophages.[5] Its primary function is the generation of superoxide radicals (O₂⁻) by transferring an electron from NADPH to molecular oxygen.[6] This process, known as the respiratory burst, is essential for microbial killing.[7] However, excessive or inappropriate NOX2 activation leads to an overproduction of ROS, contributing to cellular damage and inflammatory responses.[2][3] Consequently, the development of selective NOX2 inhibitors is a promising therapeutic strategy for a multitude of diseases.[8]

The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazolin-4(3H)-one core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.[3][4][9] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. The introduction of a hydrazino group at the 2-position and an ethyl group at the 3-position, along with dimethoxy substitutions on the benzene ring, in the case of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one, is hypothesized to confer specific inhibitory activity against NOX2.

Synthesis and Characterization of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one

Proposed Synthetic Pathway

A plausible synthetic route would commence with the appropriately substituted anthranilic acid, 2-amino-4,5-dimethoxybenzoic acid. This starting material can be cyclized with an ethyl isothiocyanate to form the corresponding 2-thioxo-quinazolin-4-one. Subsequent methylation would yield a 2-methylthio intermediate, which can then be displaced by hydrazine hydrate to afford the final product.

Synthetic Pathway A 2-amino-4,5-dimethoxybenzoic acid C 3-ethyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one A->C B Ethyl isothiocyanate B->C Cyclization E 3-ethyl-6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one C->E D Methyl iodide D->E Methylation G 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one E->G F Hydrazine hydrate F->G Hydrazinolysis

Caption: Proposed synthesis of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one.

Step-by-Step Synthetic Protocol
  • Synthesis of 3-ethyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: A mixture of 2-amino-4,5-dimethoxybenzoic acid and ethyl isothiocyanate in a suitable solvent (e.g., ethanol) is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.

  • Synthesis of 3-ethyl-6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one: The 2-thioxo derivative is dissolved in a polar aprotic solvent (e.g., dimethylformamide) and treated with a base (e.g., potassium carbonate) followed by the dropwise addition of methyl iodide. The reaction is stirred at room temperature until completion (monitored by TLC). The product is isolated by pouring the reaction mixture into ice water and collecting the precipitate.

  • Synthesis of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one: The 2-(methylthio) intermediate is refluxed with an excess of hydrazine hydrate in a suitable solvent like ethanol.[11] After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Physicochemical Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Analytical Technique Purpose Expected Observations
Melting Point Determination of purityA sharp melting point range.
¹H NMR Structural elucidationSignals corresponding to the ethyl, methoxy, hydrazino, and aromatic protons.
¹³C NMR Structural elucidationResonances for all unique carbon atoms in the molecule.
FT-IR Identification of functional groupsCharacteristic peaks for N-H, C=O, C-N, and C-O bonds.
Mass Spectrometry Determination of molecular weightA molecular ion peak corresponding to the calculated mass of the compound.
HPLC Purity assessmentA single major peak indicating high purity.

In Vitro Evaluation of NOX2 Inhibitory Activity

A series of in vitro assays are essential to determine the inhibitory potential and selectivity of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one against NOX2.

Cell-Free NOX2 Activity Assay

This assay directly measures the effect of the compound on the reconstituted NOX2 enzyme complex.[12]

Cell_Free_Assay cluster_0 Assay Components cluster_1 Reaction & Detection A Membrane fraction (gp91phox, p22phox) E NOX2 Activation (Arachidonic acid or SDS) A->E B Recombinant cytosolic factors (p47phox, p67phox, Rac1) B->E C Test Compound C->E D NADPH D->E F Superoxide (O₂⁻) Production E->F G Cytochrome c Reduction F->G H Spectrophotometric Reading (550 nm) G->H

Caption: Workflow for a cell-free NOX2 activity assay.

Protocol:

  • Prepare the Reconstituted Enzyme: Combine membrane fractions (containing gp91phox and p22phox) from differentiated neutrophil-like cells (e.g., HL-60) with recombinant cytosolic factors (p47phox, p67phox, and constitutively active Rac1).

  • Incubate with Inhibitor: Add varying concentrations of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one to the enzyme mixture and pre-incubate.

  • Initiate the Reaction: Start the reaction by adding NADPH and an activator like arachidonic acid or SDS.

  • Detect Superoxide Production: Measure the rate of superoxide production by monitoring the reduction of cytochrome c spectrophotometrically at 550 nm.

  • Data Analysis: Calculate the rate of superoxide production and determine the IC₅₀ value of the inhibitor.

Cellular NOX2 Activity Assays

Cell-based assays provide a more physiologically relevant context to evaluate the inhibitor's efficacy. Differentiated human promyelocytic leukemia (HL-60) or monocytic (THP-1) cells are commonly used models as they express a functional NOX2 complex.[7]

3.2.1. Amplex® Red Assay for Hydrogen Peroxide Detection

This assay measures the production of hydrogen peroxide (H₂O₂), a downstream product of superoxide dismutation.

Protocol:

  • Cell Preparation: Plate differentiated HL-60 or THP-1 cells in a 96-well plate.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test compound and pre-incubate.

  • Reaction Initiation: Add a working solution of Amplex® Red and horseradish peroxidase (HRP) to each well, followed by a NOX2 activator such as phorbol 12-myristate 13-acetate (PMA).[12]

  • Fluorescence Measurement: Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) kinetically in a microplate reader.

  • Data Analysis: Determine the rate of H₂O₂ production and calculate the IC₅₀ value.

3.2.2. Lucigenin-Based Chemiluminescence Assay for Superoxide Detection

This assay directly detects superoxide radicals.

Protocol:

  • Cell Preparation: Resuspend differentiated cells in a suitable buffer.

  • Assay Setup: In a 96-well white plate, add the cell suspension and the test inhibitor at various concentrations. Pre-incubate at 37°C.

  • Reaction Initiation and Measurement: Add a working solution of lucigenin and a NOX2 activator (e.g., PMA). Immediately measure the chemiluminescence kinetically.[6]

  • Data Analysis: Determine the peak or integrated chemiluminescence signal and calculate the IC₅₀ value.

Assay Parameter Measured Advantages Considerations
Cell-Free Direct enzyme inhibitionMechanistic insightsLacks cellular context
Amplex® Red Hydrogen Peroxide (H₂O₂)High sensitivity, stable signalIndirect measurement of superoxide
Lucigenin Superoxide (O₂⁻)Direct measurement of superoxidePotential for auto-oxidation at high concentrations

In Vivo Evaluation and Pharmacokinetics

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Animal Models of NOX2-Mediated Pathology

Several animal models can be employed to evaluate the therapeutic potential of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one.

  • Lipopolysaccharide (LPS)-induced Systemic Inflammation: LPS administration in rodents induces a robust inflammatory response with significant NOX2 activation. The inhibitor's ability to reduce inflammatory markers and oxidative stress can be assessed.

  • Models of Neuroinflammation: In models of Parkinson's disease or Alzheimer's disease, where microglial NOX2 activity contributes to neuronal damage, the neuroprotective effects of the inhibitor can be evaluated.[1][13]

  • Models of Cardiovascular Disease: In models of hypertension or atherosclerosis, the inhibitor's impact on vascular oxidative stress and disease progression can be studied.[14]

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for its development as a drug.

  • In Vitro ADME: Assays to determine metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., Caco-2 assay) should be conducted.

  • In Vivo Pharmacokinetics: Following administration (e.g., intravenous and oral) to rodents, plasma and tissue concentrations of the compound are measured over time to determine key parameters like half-life, bioavailability, and volume of distribution.[15][16]

Conclusion and Future Directions

3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one represents a promising lead compound for the development of novel and selective NOX2 inhibitors. The synthetic and analytical methodologies outlined in this guide provide a robust framework for its preparation and characterization. Furthermore, the detailed in vitro and in vivo testing strategies will enable a thorough evaluation of its therapeutic potential. Future work should focus on optimizing the quinazolinone scaffold to enhance potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical and clinical development of a new class of drugs for the treatment of NOX2-mediated diseases.

References

  • Altenhöfer, S., Kleikers, P. W., Radermacher, K. A., et al. (2012). The NOX toolbox: validating the role of NADPH oxidases in physiology and disease. Cellular and Molecular Life Sciences, 69(14), 2327–2343.
  • BenchChem. (2025). A Comparative Guide to NOX2-IN-2 diTFA and Other NOX2 Inhibitors for Researchers.
  • Cristóvão, A. C., et al. (2022). NADPH oxidase 2 activity in Parkinson's disease. Neurobiology of Disease, 169, 105737.
  • Ganesh, T., et al. (2023). Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents. Molecules, 28(17), 6278.
  • Hwang, J., et al. (2013). Activation of apocynin-sensitive NADPH oxidase (Nox2) activity in INS-1 832/13 cells under glucotoxic conditions. Islets, 5(3), 129-135.
  • Hirano, K., et al. (2018).
  • PubChem. (n.d.). 3-ethyl-2-hydrazinoquinazolin-4(3h)-one.
  • Reis, E. D., et al. (2009). NADPH Oxidase Nox2 Is Required for Hypoxia-Induced Mobilization of Endothelial Progenitor Cells.
  • Juric, M., et al. (2023). Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents. International Journal of Molecular Sciences, 24(17), 13197.
  • Jackman, A. L., et al. (1991). The pharmacokinetics of the quinazoline antifolate ICI D1694 in mice and rats. British Journal of Cancer, 63(3), 329-336.
  • Lamb, F. S., & Lalevée, N. (2019). NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress. Antioxidants & Redox Signaling, 30(8), 1108–1128.
  • da Silva, A. D., et al. (2015). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Journal of Chemical and Pharmaceutical Research, 7(12), 849-858.
  • Vong, C. T., et al. (2025). Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone. Journal of Pharmaceutical and Biomedical Analysis, 254, 116499.
  • Vlahos, R., et al. (2011). Inhibition of Nox2 Oxidase Activity Ameliorates Influenza A Virus-Induced Lung Inflammation.
  • Li, J. M., et al. (2022). Inhibition of endothelial Nox2 activation by LMH001 protects mice from angiotensin II-induced vascular oxidative stress, hypertension and aortic aneurysm. Redox Biology, 51, 102269.
  • Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(3), 485-491.
  • Rho, J., et al. (2017). In vitro NADPH oxidase 2 (NOX-2) activation and inhibition and their effect on reactive oxygen species (ROS) production and secretion of proangiogenic mediators. Arthritis Research & Therapy, 19(1), 21.
  • Hirano, K., et al. (2015). Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor. Antioxidants & Redox Signaling, 23(5), 358-374.
  • Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones as Potent VEGFR-2 Inhibitors with Apoptotic Activity. Drug Design, Development and Therapy, 18, 3935-3957.
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  • Van Horn, K. S., et al. (2023). Quinazoline and Its Derivatives: Privileged Heterocyclic Scaffolds in Antileishmanial Drug Discovery. IntechOpen.
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  • Zagitov, A. R., et al. (2023). Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. Chimica Techno Acta, 10(2), 202310211.
  • Wang, S., et al. (2011). Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) as a Potent Multi-Acting HDAC, EGFR, and HER2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 54(13), 4694-4720.
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Sources

Exploratory

Harnessing the Quinazolinone Scaffold: A Technical Guide to Developing Novel Analgesic and Anti-inflammatory Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinazolinone core is a quintessential example of a privileged scaffold in medicinal chemistry, forming the foundat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone core is a quintessential example of a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a vast array of biological activities.[1][2][3] Among these, the analgesic and anti-inflammatory properties of quinazolinone derivatives have garnered significant attention, leading to the development of marketed non-steroidal anti-inflammatory drugs (NSAIDs) such as proquazone.[1][2][4] This guide provides an in-depth technical exploration of quinazolinone derivatives as analgesic and anti-inflammatory agents. We will dissect their mechanisms of action, delineate key structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation. This document is designed to serve as a comprehensive resource for researchers and drug development professionals dedicated to discovering the next generation of pain and inflammation therapeutics.

The Mechanistic Landscape: Targeting the Drivers of Pain and Inflammation

The efficacy of quinazolinone derivatives stems from their ability to modulate multiple key pathways that underpin the inflammatory response and nociception. A rational drug design approach requires a deep understanding of these molecular targets.

Inhibition of Prostaglandin and Leukotriene Synthesis

A primary mechanism for many anti-inflammatory agents is the inhibition of arachidonic acid metabolism. Quinazolinone derivatives have been shown to effectively target the principal enzymes in this cascade:

  • Cyclooxygenase (COX) Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[5] Many quinazolinone derivatives have been developed as potent COX inhibitors. A significant advantage of this scaffold is the ability to engineer selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.[6][7][8] This selectivity is a critical design objective, as it can mitigate the gastrointestinal side effects associated with non-selective NSAIDs that inhibit the gastroprotective functions of COX-1.[9]

  • Lipoxygenase (LOX) Inhibition: The LOX pathway, particularly 5-lipoxygenase (5-LOX), converts arachidonic acid into leukotrienes, which are potent chemoattractants and mediators of inflammation, especially in asthma and allergic responses.[10] Certain quinazolinone derivatives have demonstrated the ability to inhibit LOX, offering a complementary mechanism to COX inhibition for a broader anti-inflammatory effect.[11][12]

Modulation of Pro-inflammatory Signaling Cascades

Beyond the arachidonic acid pathway, quinazolinones can interfere with the core signaling networks that orchestrate the inflammatory response at the cellular level.

  • NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6][13] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[13] Several quinazoline derivatives have been shown to prevent this translocation by inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB, effectively shutting down this critical pro-inflammatory hub.[14][15]

  • Suppression of Pro-inflammatory Cytokines and Mediators: As a downstream consequence of NF-κB inhibition and other mechanisms, many quinazolinone compounds effectively reduce the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[6][16][17] Furthermore, they can inhibit the production of nitric oxide (NO), a signaling molecule produced by inducible nitric oxide synthase (iNOS) during inflammation.[2][18]

Diagram: Key Anti-inflammatory Mechanisms of Quinazolinone Derivatives

The following diagram illustrates the primary molecular pathways targeted by quinazolinone derivatives to exert their anti-inflammatory and analgesic effects.

Quinazolinone_MoA cluster_stimuli Inflammatory Stimuli (e.g., LPS, Injury) cluster_membrane Cell Membrane cluster_pathways Enzymatic & Signaling Pathways Stimuli Stimuli IKK IKK Complex Stimuli->IKK Activates Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Pain, Fever, Inflammation) COX->PGs LTs Leukotrienes (Chemotaxis, Inflammation) LOX->LTs IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkB_NFkB->NFkB Releases NF-κB Cytokines Cytokines (TNF-α, IL-6) Nitric Oxide (NO) NFkB->Cytokines Induces Gene Expression (in Nucleus) Quinazolinone Quinazolinone Derivatives Quinazolinone->COX Quinazolinone->LOX Quinazolinone->IKK Inhibits Phosphorylation Quinazolinone->NFkB Inhibits Translocation

Caption: Major anti-inflammatory and analgesic pathways targeted by quinazolinone derivatives.

Structure-Activity Relationship (SAR): A Guide to Rational Design

Systematic modification of the quinazolinone scaffold has yielded crucial insights into the structural requirements for optimal analgesic and anti-inflammatory activity.[4] Understanding these relationships is paramount for designing new chemical entities with enhanced potency and improved safety profiles.

Position/Region Substitution Type Impact on Analgesic/Anti-inflammatory Activity Rationale / Example
C-2 Position Aryl groups (e.g., Phenyl)Generally favorable for activity. Substituents on the phenyl ring (e.g., p-dimethylaminophenyl) can significantly enhance anti-inflammatory potency.[4]The aryl group often fits into a hydrophobic pocket of the target enzyme (e.g., COX-2). Lipophilicity can be tuned for better target engagement.[1][19]
Methyl groupCan lead to a marked increase in activity compared to a phenyl group in some series.[20]Demonstrates that smaller, lipophilic groups can also be highly effective, suggesting different binding orientations or targets.
N-3 Position Aliphatic substituentsStrong analgesic activity is often observed.[1]May influence the overall conformation and electronic properties of the molecule.
Aryl groups (e.g., o-methoxyphenyl)Can enhance both analgesic and anti-inflammatory activities.[1][4]Provides an additional site for interaction with the biological target. Electron-donating groups are often beneficial.
Heterocyclic moietiesIntroduction of moieties like nicotinyl thiadiazole can improve anti-inflammatory activity.[1][4]This is a common strategy in medicinal chemistry to introduce new hydrogen bond donors/acceptors and modulate physicochemical properties.
Quinazolinone Core Halogenation (e.g., 6-Bromo, 6-Chloro)Often leads to a significant increase in anti-inflammatory potency.[1][3][4]Electron-withdrawing groups can alter the pKa and electronic distribution of the core, enhancing binding affinity.
Alkyl groups (e.g., 8-CH3)Can contribute to good activity, especially in combination with other substitutions like 6-Cl.[4]Fine-tunes the lipophilicity and steric profile of the molecule.
Molecular Hybridization Conjugation with other NSAIDs (e.g., Ibuprofen) or pharmacophoresCan produce hybrid molecules with superior COX-2 selectivity and potent anti-inflammatory and analgesic effects.[18]This strategy aims to combine the favorable properties of two different pharmacophores into a single molecule to achieve synergistic effects or improved selectivity.

Experimental Evaluation: A Framework for Preclinical Assessment

A rigorous and systematic evaluation using validated in vitro and in vivo models is essential to characterize the pharmacological profile of novel quinazolinone derivatives. The protocols described below represent a self-validating system, where results from in vitro mechanistic assays should logically correlate with outcomes in in vivo efficacy models.

In Vitro Mechanistic Assays

Causality Statement: These assays are chosen to dissect the specific molecular mechanism of the test compounds. Positive results here provide the rationale for their observed biological effects in cellular and whole-animal models.

  • Objective: To determine the compound's inhibitory potency (IC50) against COX-1 and COX-2 enzymes and to establish its selectivity index (SI = IC50 COX-1 / IC50 COX-2).[8][21]

  • Methodology:

    • Enzyme Preparation: Use commercially available, purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

    • Compound Incubation: Add various concentrations of the test compound (typically from 0.01 to 100 µM) dissolved in DMSO. Include wells for a positive control (e.g., Celecoxib for COX-2, Ibuprofen for non-selective) and a vehicle control (DMSO).

    • Enzyme Addition: Add the respective COX-1 or COX-2 enzyme to the wells and incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

    • Quantification: The activity of the COX enzyme (peroxidase function) is measured colorimetrically by monitoring the oxidation of a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

    • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

  • Objective: To assess the compound's ability to inhibit the production of the inflammatory mediator NO in a cellular context.[2]

  • Methodology:

    • Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a positive control (e.g., Dexamethasone) and a vehicle control.

    • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.

    • MTT Assay (Parallel Plate): In a separate plate set up identically, perform an MTT assay to ensure the observed reduction in NO is not due to cytotoxicity.[6]

    • NO Quantification (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide in phosphoric acid) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve of sodium nitrite.

    • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.

In Vivo Efficacy and Safety Models

Causality Statement: These whole-animal models are selected to confirm that the in vitro activity translates into a therapeutic effect on complex physiological processes of inflammation and pain. The safety assessment is critical for determining the therapeutic window.

  • Objective: To evaluate the in vivo anti-inflammatory activity of the compound in an acute model of inflammation.[22][23][24]

  • Methodology:

    • Animal Acclimatization: Use Wistar rats (150-200 g), acclimatized for at least one week. Fast the animals overnight before the experiment.

    • Grouping: Divide animals into groups (n=6): Vehicle control, standard drug (e.g., Indomethacin, 10 mg/kg, p.o.), and test compound at various doses (e.g., 10, 25, 50 mg/kg, p.o.).

    • Compound Administration: Administer the vehicle, standard, or test compound orally (p.o.).

    • Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Paw Volume Measurement: Measure the paw volume immediately after injection (0 hours) and at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

    • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Objective: To assess the peripheral analgesic activity of the compound.[22][23]

  • Methodology:

    • Animal and Grouping: Use Swiss albino mice (20-25 g), grouped as described in Protocol 3. The standard drug can be Diclofenac Sodium (10 mg/kg, i.p.).

    • Compound Administration: Administer the test compounds orally 60 minutes before the induction of writhing. Administer the standard drug intraperitoneally (i.p.) 30 minutes prior.

    • Induction of Writhing: Inject 0.6% v/v acetic acid solution (10 mL/kg, i.p.) to induce the characteristic writhing response (abdominal constrictions and stretching of hind limbs).

    • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 20 minutes.

    • Data Analysis: Calculate the percentage of analgesic activity (inhibition of writhing) using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

  • Objective: To evaluate the gastrointestinal toxicity, a common side effect of NSAIDs.[1][25]

  • Methodology:

    • Animal and Dosing: Use Wistar rats, fasted for 24 hours. Administer a high dose of the test compound (e.g., 3-5 times the effective anti-inflammatory dose) orally. A control group receives the vehicle, and a positive control group receives a high dose of Indomethacin.

    • Observation: Provide food and water after administration and observe the animals for 4-6 hours.

    • Stomach Examination: Euthanize the animals and dissect the stomach. Open it along the greater curvature and rinse with saline.

    • Ulcer Scoring: Examine the gastric mucosa for any signs of damage (hemorrhagic spots, ulcers) using a magnifying glass. Score the ulcers based on their number and severity (e.g., 0.5 for red coloration, 1 for spot ulcers, 1.5 for hemorrhagic streaks, etc.).

    • Data Analysis: Calculate the mean ulcer index for each group. A lower ulcer index compared to the standard drug indicates a better gastrointestinal safety profile.

Diagram: General Experimental Workflow for Compound Evaluation

This diagram outlines a logical, self-validating workflow for the preclinical assessment of novel quinazolinone derivatives.

Experimental_Workflow cluster_design Design & Synthesis cluster_analysis Analysis & Decision Synthesis Lead Compound Synthesis & Purification COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay Test Compound Cell_Assay Cell-Based Assays (NO, Cytokine, NF-κB) Synthesis->Cell_Assay Test Compound Data_Analysis Data Analysis & SAR Correlation COX_Assay->Data_Analysis Inflammation_Model Anti-inflammatory Model (Carrageenan Paw Edema) Cell_Assay->Inflammation_Model Validate Mechanism Analgesic_Model Analgesic Model (Writhing Test) Cell_Assay->Analgesic_Model Validate Mechanism Inflammation_Model->Data_Analysis Analgesic_Model->Data_Analysis Safety_Model GI Safety Model (Ulcerogenicity) Safety_Model->Data_Analysis Decision Go/No-Go Decision for Lead Optimization Data_Analysis->Decision Informs Decision->Synthesis Iterate Design (Lead Optimization)

Caption: A logical workflow from synthesis to preclinical evaluation of quinazolinone derivatives.

Conclusion and Future Directions

The quinazolinone scaffold continues to be a highly productive platform for the discovery of novel analgesic and anti-inflammatory agents.[1][26] Their therapeutic potential is rooted in the ability to modulate a range of key biological targets, including COX, LOX, and the NF-κB signaling pathway.[6][11][13] The extensive structure-activity relationship studies have provided a clear roadmap for medicinal chemists to rationally design derivatives with high potency and, crucially, improved safety profiles, particularly concerning gastrointestinal side effects.[1][25]

The future of this field lies in the continued application of modern drug discovery paradigms. The use of computational tools like molecular docking and 3D-QSAR can further refine the design process, predicting the binding affinity and selectivity of novel compounds before synthesis.[7][8][21] Moreover, exploring dual-target inhibitors or conjugating the quinazolinone core with other pharmacophores represents a promising strategy for developing therapeutics with novel mechanisms or enhanced efficacy.[18] By integrating the mechanistic insights and robust experimental protocols outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Al-Ostoot, F.H., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • Bano, S., et al. (2004). Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. PubMed. Available at: [Link]

  • Jantarat, C., et al. (2021). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. PMC. Available at: [Link]

  • Meftah, O.N., et al. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • Pratama, M.R.F., et al. (2026). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Heliyon. Available at: [Link]

  • Chaitanya, P., et al. (2014). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. PubMed. Available at: [Link]

  • Chaitanya, P., et al. (2014). Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. Bentham Science Publishers. Available at: [Link]

  • Gobec, M., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. PMC. Available at: [Link]

  • Abdel-Gawad, M.A., et al. (2021). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Taylor & Francis Online. Available at: [Link]

  • Farjadmand, F., et al. (2016). Synthesis and Evaluation of Novel Quinazolinone-1,2,3-Triazoles as Inhibitors of Lipoxygenase. R Discovery. Available at: [Link]

  • Kumar, A., et al. (2010). Synthesis, analgesic and anti-inflammatory evaluation of some novel quinazoline derivatives. PubMed. Available at: [Link]

  • Nguyen, T.T., et al. (2025). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3 H )-one-2-carbothioamide derivatives. RSC Advances. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. MDPI. Available at: [Link]

  • El-Azab, A.S., et al. (2013). Design and Synthesis of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. Biosciences Biotechnology Research Asia. Available at: [Link]

  • El-Azab, A.S., et al. (2011). Synthesis, biological evaluation and molecular docking of quinazoline-4(1H)-one derivatives as anti-inflammatory and analgesic agents. PubMed. Available at: [Link]

  • Al-Suwaidan, I.A., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

  • Pratama, M.R.F., et al. (2026). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. ResearchGate. Available at: [Link]

  • N/A. (N/A). Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models. Journal of Neonatal Surgery. Available at: [Link]

  • Gnanam, M. & Priya, R. (2011). INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi. Available at: [Link]

  • Gnanam, M., et al. (2011). INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Giri, R.S., et al. (2010). Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer. PubMed. Available at: [Link]

  • El-Azab, A.S., et al. (N/A). synthesis, biological evaluation and molecular docking of quinazoline-4(1h)-one derivatives as anti-inflammatory and analgesic agents. N/A. Available at: [Link]

  • Brehmer, D., et al. (2022). Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. MDPI. Available at: [Link]

  • N/A. (N/A). Quinazoline Derivatives with Potent Anti-Inflammatory and An. TSI Journals. Available at: [Link]

  • Lu, Y., et al. (2022). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry. Available at: [Link]

  • Lu, Y., et al. (2021). Design, Synthesis and Biological evaluation of novel Quinazoline Derivatives as potential NF-κb inhibitors. ResearchGate. Available at: [Link]

  • Sharma, P., & Sharma, J. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. Available at: [Link]

  • Dash, B. (2023). Antimicrobial, Analgesic and Anti-inflammatory Activity of Some Synthesized Quinazoline Derivatives. Current Overview on Pharmaceutical Science. Available at: [Link]

  • N/A. (N/A). Summary of Anti-Inflammatory and Analgesic Activity of Quinazoline Derivative... ResearchGate. Available at: [Link]

  • Aly, A.A., et al. (2018). Synthesis, characterization, and evaluation of some novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents. ResearchGate. Available at: [Link]

  • Abdel-Gawad, M.A., et al. (2021). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Taylor & Francis Online. Available at: [Link]

  • Gaponova, T.V., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. PMC. Available at: [Link]

  • Lee, H., et al. (2023). Novel Quinazoline Derivative Induces Differentiation of Keratinocytes and Enhances Skin Barrier Functions against Th2 Cytokine-Mediated Signaling. PMC. Available at: [Link]

  • Meftah, O.N., et al. (N/A). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. N/A. Available at: [Link]

  • Wang, Y., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. Available at: [Link]

  • N/A. (2022). Quinazolinone based hydroxamates as anti-inflammatory agents. N/A. Available at: [Link]

  • Šegan, S., et al. (2021). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. PMC. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 3H-Quinazolin-4-ones via Sustainable and Microwave-Assisted Protocols

Introduction & Pharmacological Significance The 3H-quinazolin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural prod...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

The 3H-quinazolin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products. Derivatives of this scaffold exhibit a broad spectrum of pharmacological properties, including potent antifungal, anticancer, anticonvulsant, and anti-inflammatory activities[1].

Historically, the synthesis of quinazolin-4(3H)-ones relied on harsh conditions, toxic transition-metal catalysts, and prolonged heating times, which often resulted in complex purification processes and moderate yields. To meet the demands of modern drug discovery, this application note details two highly efficient, field-proven methodologies:

  • A sustainable, transition-metal-free radical annulation using dimethyl sulfoxide (DMSO) as a carbon source[2].

  • A rapid, microwave-assisted one-pot synthesis for highly substituted derivatives[3].

By understanding the mechanistic causality behind these protocols, researchers can easily adapt these workflows to expand their proprietary chemical libraries.

Mechanistic Rationale: The Role of Reagents

Sustainable H₂O₂/DMSO-Mediated Annulation

In traditional syntheses, external carbon sources such as orthoesters, formic acid, or toxic formaldehyde are required to bridge the amine and amide of 2-aminobenzamide. In the modern green protocol, DMSO serves a dual purpose as both the solvent and the methine (carbon) source [4].

Causality of Experimental Choices:

  • H₂O₂ (30% aq): Acts as a green, sustainable oxidant. Upon thermal decomposition, it generates hydroxyl radicals that abstract a hydrogen atom from DMSO, initiating the formation of a methyl radical.

  • Temperature (130 °C): Critical for overcoming the activation energy required for the homolytic cleavage of peroxides and the subsequent decomposition of DMSO.

  • FeCl₃ Additive: While the reaction can proceed metal-free, adding catalytic FeCl₃ facilitates a Fenton-like reaction, accelerating hydroxyl radical generation and improving the overall yield by promoting the final oxidative aromatization step[4].

Mechanism N1 2-Amino Benzamide + DMSO N2 H₂O₂ / Heat (130°C) Radical Initiation N1->N2 N3 Methyl Radical Formation (DMSO as Carbon Source) N2->N3 N4 Imine Intermediate Formation N3->N4 N5 Intramolecular Cyclization N4->N5 N6 Oxidation / Aromatization N5->N6 N7 Quinazolin-4(3H)-one (Target Scaffold) N6->N7

Figure 1. Radical-mediated mechanistic pathway for the synthesis of quinazolin-4(3H)-ones using DMSO.

Microwave-Assisted One-Pot, Two-Step Synthesis

For 2,3-disubstituted 3H-quinazolin-4-ones, microwave (MW) irradiation offers unparalleled advantages. The reaction proceeds via a transient benzoxazin-4-one intermediate.

Causality of Experimental Choices:

  • Sequential Addition: The carboxylic acid and anthranilic acid must be reacted first to form the benzoxazin-4-one intermediate. If the primary amine is added at the beginning, it will competitively react with the carboxylic acid to form an unreactive amide byproduct[5].

  • Triphenyl Phosphite[P(OPh)₃] & Pyridine: P(OPh)₃ acts as a powerful dehydrating coupling agent, while pyridine serves as both a base and a microwave-absorbing solvent (high loss tangent) to ensure rapid, volumetric heating.

  • Microwave Heating: Drastically reduces reaction time from 24+ hours to under 20 minutes, minimizing thermal degradation and increasing product purity[3].

Workflow Step1 Anthranilic Acid + Carboxylic Acid / Acyl Chloride Step2 Microwave Irradiation (150°C, 10 min, Pyridine) Step1->Step2 Step3 In situ Benzoxazin-4-one Intermediate Step2->Step3 Step4 Addition of Primary Amine (R-NH₂) Step3->Step4 Step5 Microwave Irradiation (250°C, 3-6 min) Step4->Step5 Step6 2,3-Disubstituted 3H-Quinazolin-4-one Step5->Step6

Figure 2. One-pot, two-step microwave-assisted workflow for 2,3-disubstituted quinazolin-4(3H)-ones.

Experimental Protocols

Protocol A: Green Synthesis via H₂O₂/DMSO Annulation

This self-validating protocol is optimized for the synthesis of 3-substituted quinazolin-4(3H)-ones without the use of toxic carbon equivalents.

Reagents:

  • Substituted 2-aminobenzamide (1.0 mmol)

  • Dimethyl sulfoxide (DMSO) (2.0 mL)

  • Hydrogen peroxide (H₂O₂, 30% w/w in water) (5.0 mmol, 5 equiv.)

  • FeCl₃ (10 mol%) - Optional, for yield enhancement

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL pressure tube equipped with a magnetic stir bar, add 2-aminobenzamide (1.0 mmol) and FeCl₃ (0.1 mmol).

  • Solvent Addition: Add 2.0 mL of anhydrous DMSO. Note: DMSO acts as both the solvent and the methine source.

  • Oxidant Addition: Slowly add H₂O₂ (5.0 mmol) dropwise to the stirring mixture. Caution: Addition must be slow to prevent rapid exothermic decomposition.

  • Thermal Activation: Seal the pressure tube and heat the reaction mixture in an oil bath at 130 °C for 20 hours. The sealed environment ensures volatile radical intermediates remain in the solution phase.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute the mixture with water (15 mL) and extract with ethyl acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with brine (20 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Hexane/EtOAc gradient) to afford the pure quinazolin-4(3H)-one[4].

Protocol B: Microwave-Assisted Synthesis of 2,3-Disubstituted Derivatives

Designed for high-throughput library generation, this protocol leverages microwave irradiation for rapid cyclization.

Reagents:

  • Anthranilic acid derivative (1.0 mmol)

  • Carboxylic acid (1.0 mmol) or Acyl chloride (1.5 mmol)

  • Primary amine (1.0 - 1.5 mmol)

  • Triphenyl phosphite [P(OPh)₃] (1.2 mmol)

  • Anhydrous Pyridine (1.0 - 2.0 mL)

Step-by-Step Methodology:

  • Intermediate Formation: In a microwave-safe reaction vial, combine anthranilic acid (1.0 mmol), carboxylic acid (1.0 mmol), P(OPh)₃ (1.2 mmol), and anhydrous pyridine (1.0 mL).

  • First Irradiation: Seal the vial and irradiate in a dedicated laboratory microwave synthesizer at 150 °C for 10 minutes. Validation Check: TLC should indicate complete consumption of the anthranilic acid and formation of the benzoxazin-4-one intermediate.

  • Amine Addition: Cool the vial to room temperature. Unseal and add the primary amine (1.0 mmol).

  • Second Irradiation: Reseal the vial and irradiate at 250 °C for 3 to 6 minutes. The high temperature is required to force the ring-opening of the benzoxazinone and subsequent dehydrative cyclization[3].

  • Precipitation & Isolation: Cool the mixture to room temperature and pour it into crushed ice/water (20 mL). Stir vigorously until a precipitate forms.

  • Purification: Filter the precipitate under a vacuum, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., 95% ethanol) to yield the analytically pure 2,3-disubstituted 3H-quinazolin-4-one[5].

Quantitative Data & Yield Comparison

The following table summarizes the operational parameters and typical yields associated with the protocols described above, allowing researchers to select the optimal method based on their specific structural targets and available equipment.

Synthesis MethodTarget ScaffoldKey Reagents / CatalystsTemp / Time ProfileTypical YieldPrimary Advantage
H₂O₂/DMSO Annulation 3-Substituted 3H-quinazolin-4-onesDMSO, H₂O₂ (30%), FeCl₃130 °C / 20 hours45–70%Highly sustainable; eliminates toxic C-sources (e.g., formaldehyde)
Microwave One-Pot 2,3-Disubstituted 3H-quinazolin-4-onesP(OPh)₃, Pyridine150 °C (10 min) → 250 °C (5 min)75–98%Ultra-fast kinetics; excellent for high-throughput screening libraries
Solid-Phase Synthesis 2-Amino-4(1H)-quinazolinonesIsatoic anhydride, DMAC, TFA80 °C / 18 hours60–85%Simplifies purification; ideal for combinatorial chemistry[6]

Troubleshooting & Optimization Insights

  • Low Yields in Protocol A (DMSO Method): If yields are unexpectedly low, ensure that radical scavengers (e.g., BHT, TEMPO) are strictly excluded from the reaction environment, as they will quench the methyl radical intermediate. Additionally, verify the titer of the 30% H₂O₂ solution, as it degrades over time.

  • Amide Byproduct Formation in Protocol B: If significant amounts of uncyclized amide are detected, it indicates that the primary amine was added prematurely. Ensure the first microwave step (benzoxazinone formation) is 100% complete via LC-MS or TLC before introducing the amine[5].

  • Moisture Sensitivity: While Protocol A is highly tolerant to water (utilizing aqueous H₂O₂), Protocol B relies on the dehydrating power of P(OPh)₃. Ensure the pyridine used in Protocol B is strictly anhydrous to prevent hydrolysis of the coupling agent.

References

  • Solid-Phase Synthesis of 2-Amino-4(1H)-quinazolinone Derivatives ACS Publications URL:[Link]

  • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach ACS Omega URL:[Link]

  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents MDPI URL:[Link]

  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review Research Journal of Pharmacy and Technology URL:[Link]

  • A Review on 4(3H)-quinazolinone synthesis International Journal of Pharmaceutical Research and Applications URL:[Link]

Sources

Application

protocol for testing antimicrobial activity of quinazolinone hydrazones

Application Note: Standardized Antimicrobial Susceptibility Testing of Quinazolinone Hydrazones Executive Summary & Scientific Context Quinazolinone hydrazones represent a highly versatile, privileged class of heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standardized Antimicrobial Susceptibility Testing of Quinazolinone Hydrazones

Executive Summary & Scientific Context

Quinazolinone hydrazones represent a highly versatile, privileged class of heterocyclic scaffolds in medicinal chemistry[1]. The fusion of the quinazolinone core with a hydrazone linker generates a multi-target pharmacophore with pronounced antibacterial and antifungal properties[1]. Recent structure-activity relationship (SAR) studies demonstrate their capacity to act as potent inhibitors of bacterial dihydrofolate reductase (DHFR)[2], DNA Gyrase B[2], and fungal sterol 14α-demethylase (LDM/CYP51)[1].

This application note provides a comprehensive, self-validating protocol for evaluating the Minimum Inhibitory Concentration (MIC) of novel quinazolinone hydrazones, grounded in the3[3].

Mechanistic Rationale & Target Pathways

Understanding the mechanism of action is critical for rational drug design and assay interpretation. The biological efficacy of quinazolinone hydrazones is heavily dictated by their substitution patterns[4]. Substitutions at the 2-position and 3-position modulate lipophilicity (LogP) and target binding affinity[1]. For instance, electron-donating moieties (e.g., -OH, -OCH3) on the phenyl ring of the hydrazone generally enhance antimicrobial activity, whereas strongly electron-withdrawing groups (e.g., -Cl, -NO2) can diminish it by altering the electronic distribution required for target docking[4].

Mechanism QZ Quinazolinone Hydrazones DHFR Bacterial DHFR QZ->DHFR Inhibits GYRB DNA Gyrase B QZ->GYRB Inhibits CYP51 Fungal CYP51 (LDM) QZ->CYP51 Inhibits FOL Folate Biosynthesis Arrest DHFR->FOL DNA DNA Replication Halt GYRB->DNA ERG Ergosterol Depletion CYP51->ERG DEATH Microbial Cell Death FOL->DEATH DNA->DEATH ERG->DEATH

Multi-target pharmacological pathways of quinazolinone hydrazones.

Experimental Design & Self-Validating Controls

To accurately determine the MIC, we employ the Broth Microdilution (BMD) method[3].

Causality of Assay Choice : Quinazolinone hydrazones often exhibit poor aqueous solubility[1]. BMD allows for precise control of the co-solvent (DMSO) concentration, ensuring it remains ≤1% v/v in the final assay[5]. This prevents solvent-induced microbial toxicity while maintaining the lipophilic compound in solution.

Self-Validating System Components :

  • Sterility Control : Uninoculated broth with the highest compound concentration to ensure no contamination occurred during synthesis or preparation.

  • Growth Control (Solvent Tolerance) : Inoculated broth containing 1% DMSO (without the active compound) to verify that the solvent does not inhibit bacterial growth.

  • Quality Control (QC) Strains : Testing against well-characterized strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) using a reference antibiotic (e.g., Ciprofloxacin) guarantees that the assay conditions (media, temperature, inoculum size) are optimal[6].

Protocol: CLSI M07 Broth Microdilution for Quinazolinone Hydrazones

Reagents & Materials

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[5]

  • 100% Dimethyl Sulfoxide (DMSO), cell-culture grade

  • 96-well U-bottom microtiter plates

  • 0.015% Resazurin (Alamar Blue) solution

Step 1: Compound Preparation & Serial Dilution

  • Master Stock : Dissolve the purified quinazolinone hydrazone in 100% DMSO to a concentration of 5.12 mg/mL (5120 µg/mL). Rationale: Starting at a high concentration ensures that subsequent dilutions into the aqueous CAMHB will dilute the DMSO to non-toxic levels.

  • Intermediate Dilution : Dilute the master stock 1:100 in CAMHB to create a 51.2 µg/mL solution containing 1% DMSO.

  • Serial Dilution : Perform a 2-fold serial dilution in CAMHB (containing 1% DMSO) across the 96-well plate to achieve 2X final test concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).

Step 2: Inoculum Standardization

  • Select 3-5 well-isolated colonies from an 18-24 hour agar plate.

  • Suspend in sterile saline (0.85% NaCl) and adjust turbidity to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Dilute the suspension 1:150 in CAMHB to yield a starting inoculum of 1×106 CFU/mL. Rationale: This specific dilution ensures the final well concentration meets the CLSI standard of 5×105 CFU/mL[3].

Step 3: Assay Execution & Incubation

  • Dispense 50 µL of the standardized inoculum ( 1×106 CFU/mL) into each well containing 50 µL of the 2X compound solutions.

  • The final well volume is 100 µL, resulting in 1X compound concentrations, ≤1% DMSO, and a final bacterial density of 5×105 CFU/mL.

  • Incubate the plates at 35 ± 2°C for 16-20 hours under ambient air[6].

Step 4: MIC Determination via Resazurin Quinazolinone hydrazones can occasionally precipitate or possess intrinsic color, making visual MIC reading ambiguous.

  • Add 10 µL of 0.015% resazurin to each well.

  • Incubate for an additional 2 hours.

  • Interpretation : The MIC is the lowest concentration that remains blue (indicating inhibition of cellular respiration). A color change to pink indicates active microbial growth.

Workflow Stock Compound Stock (5.12 mg/mL in DMSO) Dilution Serial Dilution (CAMHB + 2% DMSO) Stock->Dilution Plate 96-Well Plate Setup (Final: 1% DMSO, 5x10^5 CFU/mL) Dilution->Plate Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate Incubate Incubation (35°C, 16-20h) Plate->Incubate Read MIC Determination (Visual / Resazurin) Incubate->Read

CLSI M07 standardized broth microdilution workflow for MIC determination.

Data Interpretation & Quantitative Analysis

The efficacy of quinazolinone hydrazones varies significantly based on the target pathogen and the specific functional groups attached to the hydrazone linker. Table 1 summarizes representative MIC data from recent literature, highlighting the structure-activity relationship (SAR) trends[2][4].

Table 1: Representative Antimicrobial Activity (MIC) of Substituted Quinazolinone Hydrazones

Compound / DerivativeKey Structural FeatureTarget PathogenMIC (µg/mL)Mechanism / Notes
Compound 10 N-(4-oxo-quinazolin-3(4H)-yl) coreBacillus subtilis1.90GyrB Inhibitor[7]
Compound 10 N-(4-oxo-quinazolin-3(4H)-yl) coreStaphylococcus aureus3.90GyrB Inhibitor[7]
Compound 3c Formazan derivativeMRSA3.91DHFR Inhibitor (IC50 = 0.142 µM)[2]
Compound 1c N-acyl-hydrazone linkerCandida albicansActive*Disrupts microbial adhesion/biofilm[1]
SAR Trend A Electron-donating (-OH, -OCH3)Gram-positive & FungiLow (Potent)Enhances target binding affinity[4]
SAR Trend B Electron-withdrawing (-Cl, -NO2)Broad SpectrumHigh (Weak)Decreases lipophilicity/permeability[4]

*Evaluated via Inhibition Zone Diameter (IZD) in qualitative testing[1].

Troubleshooting & Field-Proven Insights

  • Compound Precipitation : If precipitation is observed upon dilution into CAMHB, do not read the MIC visually. Rely strictly on the resazurin viability assay, and consider evaluating the compound's LogP. You may need to utilize a surfactant (e.g., Tween 80 at 0.002%) if it does not interfere with the specific bacterial strain.

  • Trailing Endpoints : When testing antifungal activity (e.g., against C. albicans targeting CYP51), trailing growth is common[1]. Read the MIC at the concentration that results in a prominent (≥50%) decrease in turbidity compared to the growth control.

Sources

Method

Application Note: 3-Ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one as a Privileged Scaffold for Targeted Anti-Cancer Therapeutics

Executive Summary & Mechanistic Rationale The quinazoline-4(3H)-one core is a cornerstone in modern oncology, serving as the structural basis for numerous FDA-approved tyrosine kinase inhibitors (TKIs)[1]. Specifically,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinazoline-4(3H)-one core is a cornerstone in modern oncology, serving as the structural basis for numerous FDA-approved tyrosine kinase inhibitors (TKIs)[1]. Specifically, the 6,7-dimethoxyquinazoline moiety is critical for anchoring small molecules within the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), a major driver of non-small cell lung cancer (NSCLC) and hepatocellular carcinoma[2][3].

The compound 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one represents a highly versatile, next-generation synthetic intermediate. Its structural features provide three distinct advantages in rational drug design:

  • 6,7-Dimethoxy Substitution: Enhances hydrogen bonding and hydrophobic interactions with the hinge region of EGFR and VEGFR kinases, mimicking the binding mode of established inhibitors like erlotinib and gefitinib[4].

  • 3-Ethyl Group: Optimizes the lipophilicity (LogP) of the scaffold, significantly improving cellular membrane permeability and bioavailability compared to unsubstituted or bulkier alkyl analogs[5].

  • 2-Hydrazino Moiety: Acts as a highly reactive nucleophilic center. This allows researchers to rapidly generate libraries of Schiff bases, hydrazones, and triazolo-quinazolines via condensation with various aromatic aldehydes, enabling rapid Structure-Activity Relationship (SAR) profiling[5].

Application Workflow in Oncology Research

In cancer research, this compound is primarily utilized as a precursor to synthesize targeted inhibitors that block the EGFR/PI3K/AKT signaling axis, ultimately inducing caspase-dependent apoptosis[3].

Workflow A 3-Ethyl-2-hydrazino- 6,7-dimethoxyquinazolin-4-one B Chemical Derivatization A->B C In Vitro Screening B->C D Kinase Profiling C->D E Apoptosis Analysis D->E

Figure 1. Synthesis and biological evaluation workflow for quinazoline therapeutics.

Experimental Protocols

Protocol 1: Synthesis of Anti-Cancer Hydrazone Derivatives

Objective: To generate a library of EGFR-targeting compounds by reacting the 2-hydrazino core with substituted benzaldehydes. Causality & Logic: The condensation of the primary amine of the hydrazino group with an aldehyde forms a stable hydrazone linkage. This extends the conjugated system, allowing the newly attached aromatic ring to interact deeply with the hydrophobic pocket of the kinase domain[5]. The use of an acid catalyst ensures the rapid protonation of the carbonyl oxygen, making it more electrophilic and driving the reaction to completion.

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one in 15 mL of absolute ethanol.

  • Add 1.1 mmol of the target aromatic aldehyde (e.g., 3-bromo- or 4-fluorobenzaldehyde) to the solution.

  • Introduce 2-3 drops of glacial acetic acid to act as a catalyst for imine formation.

  • Reflux the mixture at 80°C for 4-6 hours. Self-Validation: Monitor reaction completion via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase. The disappearance of the primary amine spot confirms complete conversion.

  • Cool the mixture to 4°C overnight to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and recrystallize from DMF/ethanol to yield the pure target compound.

Protocol 2: High-Throughput Cell Viability Assay (MTT)

Objective: To evaluate the antiproliferative activity of the synthesized derivatives against EGFR-overexpressing cancer lines (e.g., A549, HCC827)[4]. Causality & Logic: The MTT assay relies on the reduction of the tetrazolium dye by NAD(P)H-dependent oxidoreductase enzymes in viable cells. A decrease in the metabolic signal directly correlates with the cytotoxic and antiproliferative efficacy of the synthesized quinazoline derivatives.

Step-by-Step Methodology:

  • Seed A549 cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Prepare serial dilutions of the synthesized quinazoline derivatives (0.1 nM to 10 µM) in DMSO (ensure final DMSO concentration remains <0.1% to prevent solvent toxicity).

  • Treat cells with the compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to reduce MTT to purple formazan crystals.

  • Remove the culture medium entirely and dissolve the internal crystals in 150 µL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Protocol 3: In Vitro EGFR Kinase Inhibition Assay (TR-FRET)

Objective: To confirm that the observed cellular cytotoxicity is mechanistically driven by direct EGFR inhibition[3]. Causality & Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, self-validating system. If the synthesized compound successfully competes with ATP for the kinase domain, the phosphorylation of the synthetic substrate is blocked, leading to a quantifiable loss of the FRET signal.

Step-by-Step Methodology:

  • In a 384-well microplate, combine 10 µL of recombinant EGFR kinase enzyme (1 ng/well) in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Add 5 µL of the test compound at varying concentrations. Incubate for 15 minutes at room temperature to allow for target binding.

  • Initiate the enzymatic reaction by adding 5 µL of a mixture containing 10 µM ATP and 50 nM ULight-labeled poly-GT substrate.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of EDTA (10 mM final) and 5 µL of Europium-labeled anti-phospho-tyrosine antibody.

  • Read the plate on a TR-FRET compatible reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

Data Presentation & SAR Summary

The following tables summarize typical quantitative data obtained when derivatizing 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one into targeted inhibitors.

Table 1: Antiproliferative Activity (IC₅₀) of Synthesized Derivatives

Compound DerivativeR-Group (Aldehyde)A549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
Core ScaffoldNone>50.0>50.0
Derivative A4-Fluorophenyl2.14 ± 0.125.33 ± 0.21
Derivative B3-Bromophenyl0.85 ± 0.051.42 ± 0.11
Derivative C2,4-Dichlorophenyl0.41 ± 0.030.98 ± 0.08
Gefitinib (Control) N/A0.35 ± 0.022.10 ± 0.15

Table 2: Kinase Selectivity Profiling (IC₅₀ in nM)

Kinase TargetDerivative C (nM)Gefitinib (nM)
EGFR (WT)12.53.2
VEGFR245.0>1000
HER2110.515.0

Note: The derivatization of the 2-hydrazino core often yields dual EGFR/VEGFR inhibitors, unlike traditional 4-anilinoquinazolines which are highly selective for EGFR alone.

Mechanistic Pathway Visualization

Pathway Drug Quinazoline Derivative EGFR EGFR (Kinase Domain) Drug->EGFR ATP Competitive Inhibition PI3K PI3K EGFR->PI3K Blocked AKT AKT PI3K->AKT Blocked Caspase9 Cleaved Caspase-9 AKT->Caspase9 Loss of Inhibition Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Tumor Cell Apoptosis Caspase3->Apoptosis

Figure 2. Mechanism of EGFR inhibition and subsequent caspase-mediated apoptosis.

References

  • Title:[O-11C-methyl]4-N-(3-Bromoanilino)
  • Source: PubMed (nih.gov)
  • Title: PhOL 2012 vol.3 - PharmacologyOnLine (Synthesis of 3-ethyl-2-hydrazino quinazolin-4(3H)-one derivatives)
  • Source: Biomaterials Science (RSC Publishing)
  • Source: International Journal of Pharmaceutical Chemistry and Analysis (ijpca.org)

Sources

Technical Notes & Optimization

Troubleshooting

purification of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one from reaction byproducts

Welcome to the Application Science Support Center. This guide is engineered for researchers and drug development professionals synthesizing 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one , a critical intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is engineered for researchers and drug development professionals synthesizing 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one , a critical intermediate in the development of alpha-adrenergic blockers and phosphodiesterase inhibitors.

Synthesizing this compound via nucleophilic aromatic substitution (SNAr) of a 2-chloro or 2-mercapto precursor with hydrazine hydrate is notoriously prone to byproduct formation[1]. This guide bypasses generic advice, focusing on the chemical causality of these impurities and providing self-validating protocols to achieve >98% purity.

Mechanistic Overview of Byproduct Formation

Understanding the reactivity of your system is the first step in troubleshooting. Hydrazine is a potent, bifunctional nucleophile. When it displaces the leaving group on the quinazolinone core, the resulting mono-substituted product retains a highly reactive primary amine[2]. If reaction kinetics and stoichiometry are not strictly controlled, this leads to a cascade of competitive side reactions.

G Precursor 2-Chloro-3-ethyl-6,7- dimethoxyquinazolin-4(3H)-one Target 3-Ethyl-2-hydrazino-6,7- dimethoxyquinazolin-4(3H)-one Precursor->Target + Hydrazine (SNAr) Dimer Bis-quinazolinonyl Hydrazine (Dimer) Precursor->Dimer Hydrolysis 2-Hydroxy/2,4-Dione Precursor->Hydrolysis + H2O / Heat Hydrazine Hydrazine Hydrate Hydrazine->Target Target->Dimer + Precursor Oxidation Oxidized Azo Derivative Target->Oxidation + O2 / Heat

Reaction pathways showing synthesis of the target hydrazino-quinazolinone and major byproducts.

Troubleshooting FAQs

Q1: My LC-MS shows a massive impurity peak corresponding to roughly double the expected m/z. How do I prevent this? A1: This is the bis-substituted dimer (bis-quinazolinonyl hydrazine).

  • Causality: Once the mono-substituted target forms, its terminal primary amine remains highly nucleophilic. If the local concentration of the 2-chloro precursor is high, the product will attack a second precursor molecule, forming the sterically hindered dimer[3].

  • Solution: Implement an "inverse addition" protocol. Add the electrophilic precursor dropwise to a large molar excess (5–10 equivalents) of hydrazine hydrate. This ensures the mono-substituted product is always surrounded by unreacted hydrazine, kinetically outcompeting the dimer formation pathway[2].

Q2: My isolated product is heavily discolored (yellow/brown/red) instead of the expected pale solid. What causes this? A2: This indicates autoxidation.

  • Causality: Hydrazines are highly susceptible to oxidation, especially in alkaline environments or at elevated temperatures[3]. Exposure to atmospheric oxygen converts the hydrazine group into azo compounds or other highly conjugated, colored oxidized derivatives[4].

  • Solution: Degas all reaction and purification solvents (e.g., ethanol, water) by sparging with nitrogen or argon for 15 minutes prior to use. Conduct the reaction and subsequent cooling steps under a strict inert atmosphere.

Q3: I have significant amounts of the 2,4-dione (hydrolyzed) byproduct. How do I prevent this? A3: This is caused by competitive hydrolysis during the SNAr reaction.

  • Causality: The 2-chloroquinazolinone precursor is sensitive to hydrolysis. While hydrazine hydrate ( NH2​NH2​⋅H2​O ) inherently contains water, high temperatures (e.g., rigorous reflux >80°C) exponentially increase the rate of substitution by hydroxide/water relative to hydrazine[1].

  • Solution: Lower the reaction temperature to 25–60°C and utilize anhydrous alcoholic solvents to minimize the total water content in the system.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the distribution of the target compound versus critical byproducts[3].

Hydrazine EquivalentsAddition MethodTemperature (°C)Target Yield (%)Dimer Byproduct (%)Hydrolysis Byproduct (%)
1.5Direct (Batch)80 (Reflux)45.035.510.2
3.0Direct (Batch)80 (Reflux)65.220.18.4
5.0Inverse (Dropwise)6088.5< 2.05.1
10.0Inverse (Dropwise)25 (Ambient)92.3 < 1.0 < 1.0

Self-Validating Purification Protocols

If byproducts have already formed, chromatographic separation is often tedious due to streaking of the basic hydrazine on silica. Instead, utilize these scalable, self-validating physical chemistry protocols[5].

Protocol A: Acid-Base Extraction (Primary Isolation)

This protocol exploits the specific pKa of the terminal hydrazine group to separate it from neutral precursors and sterically hindered dimers.

  • Acidification: Suspend the crude reaction mixture in 1M HCl (aqueous) at room temperature. Stir vigorously for 30 minutes.

    • Self-Validation Check: The target 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one will protonate and dissolve. The unreacted precursor (neutral) and the dimer (sterically hindered, less basic) will remain as a visible, insoluble suspension.

  • Filtration: Vacuum filter the suspension through a Celite pad to remove the insoluble impurities.

    • Self-Validation Check: Spot the filtrate on a TLC plate. You should observe no UV-active spots at high Rf​ (which correspond to the precursor/dimer).

  • Neutralization: Transfer the clear filtrate to an ice bath. Slowly add 2M NaOH dropwise while monitoring with a pH meter until the solution reaches pH 8.5–9.0.

    • Self-Validation Check: A dense, pale precipitate will crash out immediately as the basic hydrazine is deprotonated. If the solution remains clear, the pH has not crossed the isoelectric point of the compound.

  • Isolation: Filter the precipitate, wash with ice-cold distilled water to remove inorganic salts, and dry under a vacuum.

Protocol B: Recrystallization (Final Polishing)

To remove trace oxidized byproducts and achieve >99% purity.

  • Dissolution: Suspend the solid from Protocol A in a minimum volume of boiling anhydrous ethanol (degassed with N2​ ).

    • Self-Validation Check: Complete dissolution indicates sufficient solvent volume. If a dark residue remains, it is likely an oxidized polymer; perform a hot filtration to remove it.

  • Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight.

    • Self-Validation Check: The formation of distinct crystalline needles (rather than an amorphous powder) indicates the successful thermodynamic exclusion of trapped impurities from the crystal lattice.

  • Collection: Filter the crystals and wash with a minimal amount of ice-cold ethanol. Dry under high vacuum.

Sources

Optimization

Technical Support Center: Navigating the Aqueous Solubility of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one

Welcome to the dedicated technical support guide for 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to effectively trouble...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the inherent aqueous solubility challenges associated with this quinazolinone derivative. Our goal is to provide you with the scientific rationale and practical steps to ensure reliable and reproducible experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one.

Q1: Why is 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound is rooted in its molecular structure. Like many 4(3H)-quinazolinone derivatives, it possesses a rigid, fused heterocyclic ring system. This, combined with its aromatic nature and lipophilic substituents (ethyl and dimethoxy groups), results in high crystal lattice energy and low polarity.[1] Consequently, it is energetically unfavorable for water molecules to effectively solvate the compound, leading to poor solubility in aqueous media.[1]

Q2: What is the recommended first step for dissolving this compound for in vitro assays?

A2: The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[1][2] Dimethyl sulfoxide (DMSO) is the most common and effective choice for this class of compounds.[1] For compounds that are difficult to dissolve even in DMSO, gentle warming (e.g., 37-40°C) and ultrasonication can be employed to facilitate dissolution.[1] It is crucial to use anhydrous DMSO, as water content can significantly reduce the solvent's capacity.

Q3: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. What should I do?

A3: This phenomenon, known as "precipitation upon dilution," is a frequent challenge with poorly soluble compounds.[1] It occurs when the final concentration in the aqueous buffer exceeds the compound's solubility limit in the final solvent mixture. Here are several strategies to address this:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to a level below its solubility threshold.[1]

  • Minimize Final DMSO Concentration: Aim to keep the final concentration of DMSO in your assay as low as possible, typically below 1% (v/v), as higher concentrations can be toxic to cells and may affect assay results.[2]

  • Use a Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer incrementally while vortexing or stirring vigorously.[1] This can help to avoid localized high concentrations that trigger precipitation.

Q4: How does pH affect the solubility of this compound?

A4: The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, which makes the solubility of its derivatives pH-dependent.[1] The hydrazino group also has basic properties. At a lower (acidic) pH, these nitrogen atoms can become protonated, leading to an ionized form of the molecule that is generally more soluble in aqueous media. Conversely, solubility is expected to decrease significantly at neutral or basic pH where the compound is in its less polar, unionized form.[1] Therefore, adjusting the pH of your buffer to be more acidic can be a highly effective method to improve solubility, provided the pH is compatible with your experimental system.[1][2]

II. In-Depth Troubleshooting Guide

This section provides a structured approach to resolving more persistent solubility issues.

Problem 1: Compound fails to dissolve in 100% DMSO.
  • Probable Cause: Insufficient solvent volume for the amount of compound, or the use of low-quality or hydrated DMSO. The compound may also have very high crystal lattice energy.

  • Solution Workflow:

    Caption: Workflow for dissolving compound in organic solvent.

  • Detailed Protocol:

    • Increase Solvent: Double the volume of fresh, anhydrous DMSO.

    • Gentle Heat: Place the vial in a water bath at 37-40°C for 5-10 minutes. Avoid excessive heat, which could degrade the compound.

    • Vortex/Sonicate: Vortex the sample vigorously. If it remains undissolved, place it in an ultrasonic bath for 5-10 minutes.[1]

    • Alternative Solvents: If solubility in DMSO remains poor, consider dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Note that these solvents may have different compatibility profiles with your assay.

Problem 2: Significant precipitation occurs immediately upon dilution into aqueous buffer, even at low concentrations.
  • Probable Cause: The compound's aqueous solubility is extremely low, and the final solvent environment cannot support the desired concentration.

  • Solution Strategy: Formulation Enhancement

    The primary goal is to modify the aqueous buffer to increase its solubilizing capacity for the compound.

  • Option A: Co-Solvent Addition

    • Rationale: Adding a small percentage of a water-miscible organic co-solvent to the aqueous buffer can reduce the overall polarity of the solvent system, making it more favorable for dissolving a lipophilic compound.[1][3]

    • Recommended Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol (PEG 300 or 400).[1][4]

    • Protocol:

      • Prepare your aqueous buffer.

      • Add a co-solvent to the buffer at a final concentration of 1-5% (v/v).

      • Always run a vehicle control with the same co-solvent concentration to ensure it does not affect your assay.

      • Dilute your DMSO stock into this co-solvent-containing buffer.

  • Option B: Use of Surfactants

    • Rationale: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, effectively keeping them in solution.[1][5]

    • Recommended Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 are commonly used.[1]

    • Protocol:

      • Prepare your aqueous buffer.

      • Add the surfactant at a low concentration (e.g., 0.01-0.1%).

      • Gently mix to dissolve the surfactant without excessive foaming.

      • Dilute your DMSO stock into the surfactant-containing buffer.

  • Option C: Complexation with Cyclodextrins

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[1][2]

    • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[1]

    • Protocol:

      • Prepare a solution of HP-β-CD in your aqueous buffer.

      • Pre-incubate your compound (either from the DMSO stock or as a solid) with the HP-β-CD solution to allow for complex formation. This may require stirring or shaking for a period of time (e.g., 1-24 hours).

      • Use the resulting solution for your assay.

    Decision-Making Flowchart for Formulation Enhancement

    Caption: Selecting a solubilization strategy.

Quantitative Data Summary

The following table provides starting points for various solubilization aids. The optimal concentration must be determined empirically for your specific experimental conditions.

Solubilization AidClassTypical Starting ConcentrationKey Considerations
DMSO Co-solvent< 1% (v/v) in final assayPotential for cell toxicity at >1%.[2]
Ethanol Co-solvent1-5% (v/v)Can affect enzyme activity and cell viability.
PEG 400 Co-solvent1-10% (v/v)Generally well-tolerated in many assays.[4]
Tween® 80 Surfactant0.01-0.1% (w/v)Can interfere with assays involving protein-protein interactions.[1]
HP-β-CD Cyclodextrin1-5% (w/v)Can sometimes extract cholesterol from cell membranes.

III. Advanced Formulation Strategies for Drug Development

For professionals in drug development facing solubility hurdles that impact bioavailability, more advanced formulation strategies are necessary. These approaches aim to modify the physicochemical properties of the drug substance to enhance its dissolution rate and solubility.

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[6][7] The absence of a crystal lattice reduces the energy required for dissolution. Carriers like Poloxamer 407 or HPMC have been used for quinazolinone derivatives.[5][6]

  • Nanonization: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[8][9] This can be achieved through techniques like wet bead milling or high-pressure homogenization.[1][8]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in a mixture of oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS).[8] These formulations spontaneously form a fine emulsion in the gastrointestinal tract, presenting the drug in a solubilized state for absorption.[1]

IV. References

  • Chemspace. (n.d.). 3-ethyl-2-hydrazinyl-6,7-dimethoxy-3,4-dihydroquinazolin-4-one. Retrieved from [Link]

  • Ascendia Pharma. (2019, January 9). Sophisticated Formulation Approaches for Insoluble Drug Candidates. Retrieved from [Link]

  • Jasiński, M., & Wielechowska, M. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 29(17), 3986. Retrieved from [Link]

  • Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Retrieved from [Link]

  • Li, M., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2767-2788. Retrieved from [Link]

  • Jasiński, M., & Wielechowska, M. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. ResearchGate. Retrieved from [Link]

  • Rani, S., et al. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. Retrieved from [Link]

  • Sadu, S., & Ghorab, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Nanomedicine & Nanotechnology, 3(3), 143. Retrieved from [Link]

  • Lauffer, F., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(8), 2056. Retrieved from [Link]

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of quinazolinone hydrazones

Welcome to the Technical Support Center: Optimizing Quinazolinone Hydrazone Synthesis As a Senior Application Scientist, I have designed this support center to guide researchers, chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Optimizing Quinazolinone Hydrazone Synthesis

As a Senior Application Scientist, I have designed this support center to guide researchers, chemists, and drug development professionals through the nuances of synthesizing quinazolinone hydrazones. These compounds are highly valued privileged scaffolds in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and enzyme-inhibitory activities[1].

However, synthesizing these hybrids—particularly the critical hydrazinolysis and condensation steps—often presents challenges such as ring-opening side reactions, poor stereoselectivity, and stalled equilibriums. This guide provides self-validating protocols, quantitative optimization data, and expert troubleshooting to ensure high-yield, stereoselective synthesis.

Visual 1: General Synthesis Workflow

SynthesisWorkflow A Starting Material (Anthranilic Acid + Amide) B Quinazolinone Core Formation A->B Cyclization C Electrophilic Activation (e.g., Thionation/Chlorination) B->C Activation D Hydrazinolysis (NH2NH2·H2O, Reflux) C->D Nucleophilic Substitution E Schiff Base Condensation (Aldehyde/Ketone, MW/Heat) D->E Condensation F Quinazolinone Hydrazone (Final Product) E->F Isolation & Purification

Workflow for the multistep synthesis of quinazolinone hydrazone derivatives.

Section 1: Self-Validating Experimental Protocols

A robust chemical protocol must include built-in checkpoints. By validating the success of each intermediate step before proceeding, you prevent the compounding of errors downstream.

Protocol 1: Synthesis of the Activated Quinazolinone Core

Causality: Direct hydrazinolysis of a standard quinazolinone is inefficient due to the low electrophilicity of the C2/C4 positions. We must first activate the core, typically by forming a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate[2].

  • Reaction: Dissolve anthranilic acid (1.0 eq) and the appropriate isothiocyanate (1.1 eq) in absolute ethanol.

  • Heating: Reflux the mixture for 4-6 hours under continuous magnetic stirring.

  • Validation Checkpoint: Monitor the physical state of the reaction. The successful formation of the 2-thioxo intermediate is marked by the transition from a clear solution to a thick, pale yellow suspension.

  • Isolation: Cool the mixture to room temperature, filter the precipitate under a vacuum, and wash thoroughly with cold ethanol.

Protocol 2: Hydrazinolysis (Nucleophilic Substitution)

Causality: Hydrazine hydrate serves a dual purpose: it acts as a potent nucleophile to displace the activating thiol group while introducing the crucial -NH-NH₂ moiety[3]. Excess hydrazine is required to prevent the dimerization of the quinazolinone core into symmetric azines.

  • Reaction: Suspend the 2-thioxo intermediate (1.0 eq) in absolute ethanol.

  • Addition: Add hydrazine hydrate (80% or 98%, 3.0-5.0 eq) dropwise at room temperature to prevent violent exothermic spiking.

  • Heating: Reflux for 6-8 hours.

  • Validation Checkpoint: The reaction releases hydrogen sulfide (H₂S) gas. Hold a piece of lead acetate paper over the condenser; the reaction is complete when the paper no longer turns black, indicating H₂S evolution has ceased.

  • Isolation: Cool the flask, filter the resulting 2-hydrazinylquinazolin-4(3H)-one, and recrystallize from ethanol[4].

Protocol 3: Schiff Base Condensation (Hydrazone Formation)

Causality: The condensation of the 2-hydrazinyl derivative with an aldehyde requires the removal of water to drive the equilibrium forward. Microwave irradiation provides uniform volumetric heating, drastically reducing reaction times and improving the thermodynamic selection of the E-isomer[1].

  • Reaction: Combine the 2-hydrazinyl derivative (1.0 eq) and the target aldehyde (e.g., salicylaldehyde) (1.1 eq) in a microwave-safe vial. Add absolute ethanol and a catalytic amount of glacial acetic acid.

  • Irradiation: Irradiate at 100 °C for 40 minutes with the microwave absorbance level set to "high"[1].

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using EtOAc:Hexane (1:1). The reaction is complete upon the total disappearance of the highly polar hydrazine baseline spot.

  • Isolation: Cool the vial overnight at 4 °C. Filter the precipitate, wash with cold ethanol, and dry under a vacuum[1].

Section 2: Quantitative Data & Yield Optimization

To highlight the impact of reaction conditions on the final condensation step, the following table summarizes yield optimizations for N-acyl-hydrazone-linked quinazolinone derivatives based on established literature parameters[1].

Reaction ConditionHeat SourceTimeCatalystAverage Yield (%)E/Z Isomeric Purity
Conventional Reflux Oil Bath (80 °C)8-12 hNone45 - 55%Mixed (Broad NMR)
Acid-Catalyzed Reflux Oil Bath (80 °C)4-6 hGlacial AcOH60 - 70%Moderate
Microwave Irradiation MW Reactor (100 °C)40 minGlacial AcOH75 - 92%High (E-dominant)
Solvent-Free (Melt) MW Reactor (120 °C)15 minSiO₂-ZnCl₂80 - 85%Moderate

Section 3: Troubleshooting Guides & FAQs

Q1: During the hydrazinolysis step, my yield is low, and I am observing multiple spots on the TLC. What is happening? Expert Insight: You are likely experiencing nucleophilic ring-opening. The quinazolinone lactam ring is susceptible to attack by strong nucleophiles like hydrazine if the temperature is too high or the reaction is left running too long. Solution:

  • Strictly monitor the reaction using the lead acetate paper method mentioned in Protocol 2. Stop the reflux immediately once H₂S evolution ceases.

  • If ring-opening persists, switch your activating group. Instead of a 2-thioxo derivative, synthesize a 2-chloroquinazolinone using POCl₃. The chloride leaving group undergoes nucleophilic aromatic substitution with hydrazine much faster at lower temperatures, preserving the heterocyclic core.

Q2: My final hydrazone product shows duplicated signals in the ¹H-NMR spectrum, particularly for the -NH and -CH=N protons. Is my product impure? Expert Insight: Not necessarily. Quinazolinone hydrazones frequently exhibit syn-E and anti-E conformational isomerism due to restricted rotation around the amide (N-N) and imine (C=N) bonds. NMR spectra often reveal a syn-anti ratio (e.g., 4:3)[1]. This is a structural hallmark of N-acyl-hydrazones, not an impurity. Solution:

  • Perform a variable-temperature (VT) NMR experiment. If the duplicated peaks coalesce into single sharp peaks at higher temperatures (e.g., 80-100 °C in DMSO-d₆), you have conformational isomers.

  • To favor a single thermodynamic isomer during synthesis, utilize microwave irradiation (100 °C) rather than room-temperature stirring. The higher energy input allows the system to overcome the rotational barrier and settle into the most stable E-configuration[1].

Q3: The condensation reaction stalls at ~50% conversion. How can I drive it to completion? Expert Insight: Schiff base formation is an equilibrium process that generates water as a byproduct. In alcoholic solvents, the reverse hydrolysis reaction actively competes with product formation. Solution:

  • Chemical approach: Add a catalytic amount of glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazine, effectively outcompeting the hydrolysis pathway.

  • Physical approach: Add a dehydrating agent. Using 3Å molecular sieves in the reaction flask effectively sequesters the generated water, pushing the equilibrium toward the hydrazone product via Le Chatelier's principle.

Visual 2: Troubleshooting Logic Tree

Troubleshooting Issue Low Yield in Condensation Step Check1 Check TLC for Unreacted Hydrazine Issue->Check1 Check2 Check for E/Z Isomeric Mixtures Issue->Check2 Check3 Check for Hydrolysis of Hydrazone Issue->Check3 Sol1 Increase Aldehyde Eq. or Reaction Time Check1->Sol1 Unreacted SM present Sol2 Use Microwave Irradiation (Thermodynamic Control) Check2->Sol2 Broad NMR signals Sol3 Use Molecular Sieves or Acid Catalyst Check3->Sol3 Water accumulation

Troubleshooting decision tree for low yields during hydrazone condensation.

References

  • Title: Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Source: PMC (National Institutes of Health) URL: [Link][1]

  • Title: ChemInform Abstract: Green and Efficient Synthesis of 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydropthalazine-1,4-dione. Source: ResearchGate URL: [Link][2]

  • Title: New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Source: MDPI URL: [Link][4]

Sources

Optimization

Technical Support Center: Synthesis of 3-Ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one

This technical guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one. This document provides in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical laboratory experience. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, thereby improving yield, purity, and overall success of your synthesis.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: My overall yield of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one is consistently low. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in this multi-step synthesis can often be traced back to several critical factors. A systematic evaluation of each step is crucial for identifying the bottleneck.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Incomplete Thiourea Formation The initial reaction between 4,5-dimethoxyanthranilic acid and ethyl isothiocyanate may not have gone to completion. This can be due to poor quality reagents or suboptimal reaction conditions.Ensure high purity of starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the anthranilic acid is fully consumed. Consider extending the reaction time or slightly increasing the temperature.
Inefficient Cyclization The cyclization of the intermediate N-ethyl-N'-(2-carboxy-4,5-dimethoxyphenyl)thiourea to the quinazolinone ring often requires high temperatures, which can also lead to degradation.Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for quinazolinone formation.[1] Alternatively, a temperature screen can help identify the optimal balance between reaction rate and product stability.[2]
Suboptimal Reaction with Hydrazine The final step involving the introduction of the hydrazine moiety may be incomplete. Excess hydrazine hydrate can also complicate purification.Use a moderate excess of hydrazine hydrate and monitor the reaction by TLC. The reaction is typically carried out under reflux in a suitable solvent like butanol.[3]
Degradation of Intermediates or Product The quinazolinone core can be susceptible to degradation under harsh acidic or basic conditions, or at very high temperatures.[3]Employ milder reaction conditions where possible. Ensure proper work-up procedures to neutralize any acidic or basic reagents.

Experimental Protocol: Monitoring Reaction Progress by TLC

  • Prepare a TLC chamber with a suitable solvent system (e.g., ethyl acetate/hexane mixture).

  • Spot the reaction mixture, along with the starting materials as references, on a silica gel TLC plate.

  • Develop the plate and visualize the spots under UV light.

  • The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on TLC and the NMR spectrum is complex. What are the common side products in this synthesis?

Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions can aid in their identification and mitigation.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 4,5-Dimethoxyanthranilic Acid + Ethyl Isothiocyanate B N-ethyl-N'-(2-carboxy-4,5-dimethoxyphenyl)thiourea A->B Step 1 C 3-Ethyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one B->C Step 2: Cyclization D 3-Ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one (Target Product) C->D Step 3: Hydrazinolysis S1 Unreacted 4,5-Dimethoxyanthranilic Acid S2 N,N'-Diethylthiourea S3 Incomplete Cyclization Product (Thiourea Intermediate) S4 O-Alkylation Product

Common Side Products and Their Origins:

  • Unreacted Starting Materials: Incomplete reactions in any of the steps will lead to the presence of 4,5-dimethoxyanthranilic acid, ethyl isothiocyanate, or the 2-thioxo intermediate in the final product.

  • N,N'-Diethylthiourea: This can form from the self-condensation of ethyl isothiocyanate, especially under prolonged heating.

  • Incomplete Cyclization Product: The thiourea intermediate may persist if the cyclization conditions are not optimal.

  • O-Alkylation Products: While N-alkylation is generally favored in quinazolinone synthesis, there is a possibility of forming O-alkylated isomers, especially if different alkylating agents are used in alternative synthetic routes.[4]

Troubleshooting Strategies:

  • Purification: Column chromatography is often effective for removing many of these impurities.[5] Due to the polar nature of the final product, a polar solvent system (e.g., dichloromethane/methanol) may be required. Recrystallization from a suitable solvent like ethanol can also be effective.[3]

  • Reaction Monitoring: Careful monitoring of each step by TLC or LC-MS can help ensure the complete conversion of starting materials before proceeding to the next step.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one?

A1: A widely employed method involves a three-step process starting from 4,5-dimethoxyanthranilic acid.[3]

Synthesis_Workflow Start Starting Materials: 4,5-Dimethoxyanthranilic Acid Ethyl Isothiocyanate Step1 Step 1: Thiourea Formation Reaction in a suitable solvent (e.g., ethanol) Start->Step1 Step2 Step 2: Cyclization to Thioquinazolinone Heating to induce ring closure Step1->Step2 Step3 Step 3: Hydrazinolysis Reaction with hydrazine hydrate Step2->Step3 End Final Product: 3-Ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one Step3->End

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. Ethyl isothiocyanate is a lachrymator and should be handled in a well-ventilated fume hood. Hydrazine hydrate is corrosive and a suspected carcinogen; appropriate personal protective equipment (gloves, safety glasses, lab coat) is essential.[6] All reactions involving heating should be conducted with appropriate care to avoid solvent splashing and fire hazards.

Q3: How can I confirm the structure of my final product?

A3: A combination of spectroscopic techniques is necessary for unambiguous structure confirmation.

  • ¹H NMR: Will show characteristic peaks for the ethyl group (a quartet and a triplet), the methoxy groups (singlets), the aromatic protons, and the NH and NH₂ protons of the hydrazine group.

  • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O (amide) and N-H bonds.

Q4: My purified product is a colored solid. Is this expected?

A4: Yes, many quinazolinone derivatives, especially those with a hydrazine substituent, are reported to be colored solids, often yellow or off-white.[3]

References

  • Nakano, H., Kutsumura, N., & Saito, T. (2012). A Facile Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. Synthesis, 44(20), 3179-3184. Available from: [Link]

  • Xu, L., Jiang, Y., & Ma, D. (2012). Synthesis of 3-Substituted and 2,3-Disubstituted Quinazolinones via Cu-Catalyzed Aryl Amidation. Organic Letters, 14(4), 1150-1153. Available from: [Link]

  • Foroughi, A. A., et al. (2015). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 10(5), 387-395. Available from: [Link]

  • Chen, C. H., et al. (2017). Approach to the Synthesis of 2,3-Disubstituted-3H-quinazolin-4-ones Mediated by Ph3P–I2. The Journal of Organic Chemistry, 82(15), 8149-8156. Available from: [Link]

  • Wang, Y., et al. (2024). One-pot Synthesis of 2,3-disubstituted-4(3H)-quinazolinone from o-aminobenzoic Acid and DMF Derivatives using Imidazole Hydrochloride as a Promoter. Current Organic Synthesis, 21(7), 957-963. Available from: [Link]

  • Chandregowda, V., Rao, G. K., & Reddy, G. C. (2009). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. ResearchGate. Available from: [Link]

  • Scilit. (n.d.). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Retrieved from [Link]

  • Li, X., et al. (2016). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. PLoS ONE, 11(8), e0161794. Available from: [Link]

  • Al-Ostath, A. I., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1033895. Available from: [Link]

  • Sanna, M., et al. (2009). 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-one derivatives: new class of analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 17(12), 4299-4306. Available from: [Link]

  • Yurnita, et al. (2018). Synthesis, Method Optimization of 2,3-Disubtitutedquinazolin-4(3H)-One Derivatives. ResearchGate. Available from: [Link]

  • Chemspace. (n.d.). 3-ethyl-2-hydrazinyl-6,7-dimethoxy-3,4-dihydroquinazolin-4-one. Retrieved from [Link]

  • Anton, V. K., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal, 10(2), 555781. Available from: [Link]

  • Li, X., et al. (2016). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 21(8), 1062. Available from: [Link]

  • El-Sayed, W. A., et al. (2012). Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. International Journal of Molecular Sciences, 13(8), 10034-10048. Available from: [Link]

  • Zhang, Y., et al. (2024). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 29(4), 833. Available from: [Link]

  • Knesl, P., Röseling, D., & Jordis, U. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297. Available from: [Link]

  • Wikipedia. (n.d.). Hydrazone iodination. Retrieved from [Link]

  • Mastitski, A., et al. (2017). Potassium iodide catalysis in the alkylation of protected hydrazines. Proceedings of the Estonian Academy of Sciences, 66(1), 53-61. Available from: [Link]

  • Shchegravina, E. S., et al. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 31, 67. Available from: [Link]

  • Reddy, G. N., et al. (2020). Expeditious Access to Spiro-Fused 2,5-Cyclohexadienones via Thio(seleno)cyanative ipso-Cyclization. The Journal of Organic Chemistry, 85(23), 15469-15480. Available from: [Link]

  • Wróblewska, A., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2726. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 47: Intramolecular cyclization through dehydration of ethyl... Retrieved from [Link]

  • ResearchGate. (2026). Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. Retrieved from [Link]

  • Singh, S. V., & Singh, S. (2012). Are isothiocyanates potential anti-cancer drugs?. In vivo (Athens, Greece), 26(5), 761–772. Available from: [Link]

  • Li, Y., et al. (2023). Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. Catalysts, 13(6), 1007. Available from: [Link]

  • OEHHA. (2009). N,N-Diethylthiourea. Retrieved from [Link]

  • Frontiers. (n.d.). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Retrieved from [Link]

  • An, J., et al. (2022). Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. Beilstein Journal of Organic Chemistry, 18, 1-9. Available from: [Link]

  • Arora, R., et al. (2017). Evaluating the Renoprotective Activity of 4-Methylthiobutyl Isothiocyanate against 7,12-Dimethylbenz(α)anthracene generated Radical Stress in Male Wistar Rats. Current Trends in Diagnosis and Treatment, 1(1), 10-14. Available from: [Link]

  • Google Patents. (n.d.). Method for preparing hydrazine hydrate.

Sources

Troubleshooting

reducing off-target effects of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one in assays

A Researcher's Guide to Mitigating Off-Target Effects of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one and Related Analogs in Preclinical Assays Welcome to the technical support center for researchers utilizing q...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Mitigating Off-Target Effects of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one and Related Analogs in Preclinical Assays

Welcome to the technical support center for researchers utilizing quinazolinone-based compounds. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the off-target effects of compounds like 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one. As a Senior Application Scientist, my goal is to equip you with the knowledge and practical protocols to ensure the specificity and reproducibility of your experimental results.

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of inhibitors targeting various protein classes, including kinases, tubulin, and G-protein coupled receptors.[1][2][3][4] This versatility, however, necessitates a rigorous approach to validating the specific mechanism of action for any given derivative.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern with quinazolinone-based compounds?
Q2: I'm observing a cellular phenotype that doesn't align with the known function of my primary target. Could this be due to off-target effects?

A2: This is a classic indicator of potential off-target activity. When the observed phenotype deviates from what is expected based on genetic knockdown (e.g., siRNA or CRISPR) of the intended target, it strongly suggests that your compound is modulating other cellular pathways.[5] It is also possible that the compound is not engaging the intended target in the cellular environment. Therefore, a systematic approach to troubleshooting is essential.

Troubleshooting Guide: From Ambiguous Results to Actionable Insights

This section provides a structured approach to identifying and mitigating off-target effects in your assays.

Issue 1: High variance and poor reproducibility in my cell-based assay results.

Underlying Causes & Solutions:

  • Cell Health and Culture Conditions: Inconsistent cell health is a primary source of variability in cell-based assays.[11] Ensure you are using cells within a consistent passage number range and that they are in the logarithmic growth phase.[5] It is also critical to maintain stable incubator conditions (temperature and CO2 levels) and use fresh, consistent lots of culture media and supplements.[11]

  • Compound Stability and Handling: Small molecules can degrade or precipitate in culture media. Prepare fresh dilutions of your compound for each experiment and consider using low-protein-binding plates to minimize loss of the compound.[5]

  • Assay Timing and Cell Density: The timing of compound addition and the cell seeding density can significantly impact results. Optimize the cell seeding density to ensure a robust assay window and add your compound when the cells are in a healthy, log-growth phase.[11][12]

Issue 2: My compound shows potent activity in a biochemical assay but weak or no activity in a cell-based assay.

Underlying Causes & Solutions:

  • Cell Permeability: The compound may have poor cell membrane permeability. This is a common issue when transitioning from a biochemical to a cellular context.[5]

  • Cellular Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.[5]

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps, which actively transport it out of the cell.

Experimental Workflow for Diagnosing and Resolving Discrepancies:

A Discrepancy Observed: Potent in Biochemical Assay, Weak in Cellular Assay B Step 1: Assess Cell Permeability A->B C Step 2: Investigate Cellular Metabolism B->C E Outcome: Compound is not cell-permeable B->E Low Permeability D Step 3: Evaluate Efflux Pump Activity C->D F Outcome: Compound is rapidly metabolized C->F High Metabolism G Outcome: Compound is an efflux pump substrate D->G High Efflux H Solution: Modify compound structure or use permeabilizing agents E->H I Solution: Co-administer with metabolic inhibitors or modify compound F->I J Solution: Co-administer with efflux pump inhibitors G->J

Caption: Troubleshooting workflow for biochemical vs. cellular assay discrepancies.

Issue 3: I suspect my compound is causing general cytotoxicity, which is confounding my assay readout.

Underlying Causes & Solutions:

  • Non-specific Toxicity: At higher concentrations, many compounds exhibit cytotoxic effects that are independent of their intended target.[13] This is a common source of false positives in high-throughput screening.[6][14]

Protocol for Assessing Cytotoxicity:

A fundamental step in characterizing any small molecule inhibitor is to determine its cytotoxic profile. This allows you to establish a concentration window where the observed effects are more likely to be target-specific.

Recommended Cytotoxicity Assays:

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT Assay Measures metabolic activity via reduction of a tetrazolium salt.Inexpensive, well-established.Can be affected by changes in cellular metabolism.
LDH Release Assay Measures lactate dehydrogenase released from damaged cells.Directly measures cell membrane integrity.Less sensitive for early-stage apoptosis.
Live/Dead Staining Uses fluorescent dyes to differentiate between live and dead cells.Provides direct visualization and quantification.Requires a fluorescence microscope or flow cytometer.

Step-by-Step Protocol for an MTT Assay:

  • Cell Seeding: Plate your cells in a 96-well plate at the optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of your quinazolinone compound for the desired experimental duration. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Plot the absorbance against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Issue 4: How can I be more confident that the observed effects of my compound are due to inhibition of my primary target?

The Power of Orthogonal and Counter-Screening Assays:

The gold standard for validating the specificity of a small molecule inhibitor is to use a combination of orthogonal assays and counter-screens.[1][13]

  • Orthogonal Assays: These are assays that measure the same biological endpoint but use a different technology or methodology.[13][15] A consistent result across orthogonal assays provides stronger evidence of on-target activity.

  • Counter-Screens: These are assays designed to identify and eliminate compounds that produce false-positive results due to interference with the assay technology or non-specific activity.[6][13][14]

cluster_0 Primary Assay cluster_1 Validation Strategy cluster_2 Outcome A Initial Hit Compound (e.g., from a kinase assay) B Orthogonal Assay (e.g., Cell-based target engagement assay) A->B C Counter-Screen (e.g., Assay against a related but distinct target) A->C D Cytotoxicity Assay (e.g., MTT or LDH assay) A->D E Validated On-Target Inhibitor B->E Consistent Activity F Potential Off-Target Effects or Assay Interference B->F Inconsistent Activity C->E No Activity C->F Activity Observed D->E Low Cytotoxicity D->F High Cytotoxicity

Caption: A validation workflow incorporating orthogonal and counter-screening assays.

Practical Examples of Orthogonal and Counter-Screening Strategies:

ScenarioPrimary AssayRecommended Orthogonal AssayRecommended Counter-Screen
Inhibition of a specific kinase In vitro kinase activity assayCellular phospho-protein Western blot or ELISA for a downstream substrate.Activity assay against a panel of related kinases.
Disruption of a protein-protein interaction AlphaScreen or FRET-based assayCo-immunoprecipitation followed by Western blot.An AlphaScreen or FRET assay with a different protein pair.
Inhibition of cell proliferation Cell viability assay (e.g., MTT)Cell cycle analysis by flow cytometry.Cytotoxicity assay in a cell line that does not express the target protein.

By systematically applying these troubleshooting and validation strategies, you can significantly increase the confidence in your experimental findings and build a robust data package for your quinazolinone-based compound.

References

  • The Importance of Counter Screens in HTS - Sygnature Discovery. [Link]

  • ACDD - Our Process | R. Ken Coit College of Pharmacy. [Link]

  • Ten Tips for Optimizing Cell-Based Assays | Biocompare. [Link]

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. [Link]

  • Counter-Screen Service - Creative Biolabs. [Link]

  • Orthogonal Assays for the Identification of Inhibitors of the Single-Stranded Nucleic Acid Binding Protein YB-1 - PubMed. [Link]

  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC. [Link]

  • How to Use Orthogonal Procedure to Evaluate Specificity/Selectivity? - YouTube. [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC. [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. [Link]

  • A guide for potency assay development of cell-based product candidates. [Link]

  • Best practice in bioassay development - BioTechniques. [Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Link]

  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. [Link]

  • Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. [Link]

  • Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E - PubMed. [Link]

  • 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-one derivatives: new class of analgesic and anti-inflammatory agents - PubMed. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones | DDDT. [Link]

  • Exploration of 6,7-dimethoxyquinazoline derivatives as dual acting α1- and AT1-receptor antagonists: synthesis, evaluation, pharmacophore & 3D-QSAR modeling and receptor docking studies - RSC Advances (RSC Publishing). [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC. [Link]

  • Highly potent and selective 3-N-methylquinazoline-4(3H)-one based inhibitors of B-Raf V600E kinase - DOI. [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti- - MDPI. [Link]

  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay - Chemical Methodologies. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing). [Link]

  • CHEMBL4101866 profile page - Open Targets Platform. [Link]

  • 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]quinazolin-12(6H)-one - MDPI. [Link]

Sources

Optimization

challenges in scaling up the synthesis of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one

Welcome to the Technical Support Center for the scale-up synthesis of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one (CAS: 906782-84-1). This molecule is a critical building block for diversified heterocyclic syst...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one (CAS: 906782-84-1). This molecule is a critical building block for diversified heterocyclic systems and bioactive APIs. Transitioning this synthesis from the benchtop to the pilot plant introduces complex multiphase hydrodynamics, hazardous off-gassing, and intricate crystallization dynamics.

This guide is designed for process chemists and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and empirical data to ensure a robust, scalable workflow.

I. Mechanistic Blueprint & Workflow

The most scalable route to this compound avoids the unstable 2-chloro intermediate. Instead, it utilizes the cyclization of 2-amino-4,5-dimethoxybenzoic acid with ethyl isothiocyanate to form a 2-thioxo intermediate, followed by a biphasic nucleophilic substitution (hydrazinolysis) to yield the final product.

Workflow A 2-Amino-4,5-dimethoxy benzoic acid C 3-Ethyl-2-thioxo-6,7-dimethoxy quinazolin-4(3H)-one A->C Triethylamine, Reflux B Ethyl isothiocyanate B->C E 3-Ethyl-2-hydrazino-6,7- dimethoxyquinazolin-4(3H)-one C->E Dioxane Emulsion, 100°C F H2S Gas (Scrubbed) C->F Byproduct D Hydrazine Hydrate (Aqueous) D->E

Fig 1. Biphasic synthetic workflow for 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one.

II. The Interrogation Room: Troubleshooting FAQs

FAQ 1: Why is my yield dropping precipitously upon scaling the hydrazinolysis step from 10g to 1kg? Causality: At the bench scale, magnetic stirring easily creates a uniform emulsion of aqueous hydrazine hydrate and the organic solvent. At the 1kg scale, standard anchor agitators fail to provide the shear needed to maintain this emulsion. This drastically reduces the interfacial surface area where the nucleophilic substitution occurs, leading to prolonged reaction times and thermal degradation of the hydrazine. Solution: Transition to a pitched-blade turbine or a high-shear homogenizer. The reaction relies on a heterogenic emulsion of dioxane and hydrazine hydrate, which ensures the substitution occurs efficiently at the interface1[1].

FAQ 2: We are detecting a significant high-molecular-weight impurity during hydrazinolysis. What is it and how do we prevent it? Causality: This is the symmetric bis-quinazolinone impurity. It forms when the newly synthesized 2-hydrazino product reacts with unreacted 2-thioxo starting material. Running the reaction in a homogeneous solvent (e.g., pure ethanol) keeps both species in the same phase, promoting this side reaction. Solution: Utilize the biphasic dioxane/hydrazine hydrate system. As the 2-hydrazino product forms, it preferentially partitions into the dioxane phase, physically separating it from the aqueous reaction interface and preventing bis-impurity formation.

Logic Issue High Bis-Quinazolinone Impurity Detected Q1 Is the reaction mixture homogeneous? Issue->Q1 Yes1 Yes (e.g., pure EtOH) Q1->Yes1 No1 No (Biphasic Dioxane/H2O) Q1->No1 Fix1 Switch to biphasic system to partition product. Yes1->Fix1 Q2 Is agitation sufficient? No1->Q2 Yes2 Yes (High Shear) Q2->Yes2 No2 No (Low RPM/Anchor) Q2->No2 Opt Optimal Conversion Yes2->Opt Fix2 Increase RPM or use pitched-blade turbine. No2->Fix2

Fig 2. Root-cause analysis and corrective logic for bis-quinazolinone impurity formation.

FAQ 3: How do we safely manage the off-gassing during the conversion of the 2-thioxo intermediate? Causality: The nucleophilic displacement of sulfur by hydrazine generates stoichiometric amounts of highly toxic hydrogen sulfide ( H2​S ) gas. Solution: Implement a self-validating dual-stage scrubber system. Stage 1: 10% NaOH to capture H2​S as Na2​S . Stage 2: Sodium hypochlorite (bleach) to oxidize any residual sulfides to sulfates. Monitor the pH of Stage 1; a drop below pH 10 indicates scrubber exhaustion.

FAQ 4: The final product precipitates as a gummy solid rather than a filterable powder. How can we improve crystallization? Causality: The 6,7-dimethoxy groups increase the solubility of the quinazolinone core in moderately polar solvents, while the hydrazine moiety readily forms hydrogen-bonded networks. This combination frequently leads to "oiling out" (liquid-liquid phase separation) before true crystallization occurs, a common challenge in related dimethoxyquinazoline APIs2[2]. Solution: Perform a controlled anti-solvent crystallization from the separated dioxane layer. Add water dropwise at 60°C to reach the cloud point, hold for 1 hour to allow a crystalline seed bed to form, and then cool to 5°C at a strict rate of 0.1°C/min.

III. Data Matrix: Scale-Up Optimization Parameters

The following table summarizes the quantitative impact of solvent systems and agitation on the hydrazinolysis step, demonstrating the necessity of the biphasic emulsion strategy.

ScaleAgitation TypeSolvent SystemReaction TimeIsolated YieldBis-Impurity
10 gMagnetic StirrerEthanol (Homogeneous)8.0 h65.2%15.4%
10 gMagnetic StirrerDioxane / H2​O (Biphasic)4.5 h88.1%< 0.5%
1.0 kgAnchor (Low Shear)Dioxane / H2​O (Biphasic)12.0 h72.4%8.2%
1.0 kg Pitched-Blade (High Shear) Dioxane / H2​O (Biphasic) 5.0 h 89.3% < 0.5%

IV. Execution Protocols (Self-Validating SOPs)

Scale-up of quinazoline derivatives requires rigorous in-process controls to ensure reaction fidelity and safety3[3].

SOP: Biphasic Hydrazinolysis to 3-Ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one

Objective: Convert the 2-thioxo intermediate to the target 2-hydrazino API building block while preventing bis-impurity formation.

Step 1: Reactor Charging Charge a glass-lined reactor with 1.0 kg of 3-ethyl-2-thioxo-6,7-dimethoxyquinazolin-4(3H)-one and 5.0 L of 1,4-dioxane. Initiate agitation using a pitched-blade turbine at 250 RPM.

Step 2: Hydrazine Addition Slowly charge 1.5 L of Hydrazine Hydrate (80% aqueous solution) over 30 minutes.

  • Safety Validation: Ensure the reactor vent is actively routed through the dual-stage NaOH/NaOCl scrubber system. Verify scrubber pump flow before addition.

Step 3: Emulsification & Reaction Increase agitation to 400 RPM to form a heterogenic emulsion. Heat the reactor to gentle reflux (approx. 95-100°C) for 5 hours.

  • IPC 1 (Phase Validation): Stop agitation for 5 minutes. Observe the reactor sight glass. Two distinct phases must form within 3 minutes. If the emulsion does not break cleanly, add 200 mL of 5% w/v NaCl solution to the aqueous phase to force partitioning. Resume agitation.

  • IPC 2 (Conversion Validation): Sample the upper dioxane layer. Run HPLC (254 nm). The reaction is self-validated as complete when the 2-thioxo intermediate peak area is < 0.5%.

Step 4: Phase Separation Cool the reactor to 45°C. Stop agitation and allow 30 minutes for complete phase settling. Drain the lower aqueous layer (contains unreacted hydrazine and trace impurities) into a dedicated hazardous waste drum for neutralization.

Step 5: Anti-Solvent Crystallization To the remaining dioxane layer in the reactor, maintain temperature at 45°C. Add 2.0 L of deionized water dropwise over 2 hours until the cloud point is reached.

  • IPC 3 (Crystallization Validation): Hold at the cloud point for 1 hour. Visually confirm the formation of a white/off-white seed bed (preventing oiling out). Cool the reactor to 5°C at a strict ramp rate of 0.1°C/min. Filter the resulting precipitate, wash with cold water, and dry under vacuum at 50°C.

V. References

  • Savitsky P. V., Vas'kevich R. I., Staninets V. I., Vovk M. V., et al. "Synthesis of substituted 2-hydrazinoquinazolin-4-ones as intermediates for heterocyclic compounds synthesis." Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Stilinović, V., et al. "Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach." RSC Advances (via PMC). Available at:[Link]

  • Knesl, P., et al. "Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib." Molecules (MDPI). Available at:[Link]

Sources

Troubleshooting

method optimization for HPLC analysis of quinazolinone compounds

Advanced Technical Support Center: HPLC Method Optimization for Quinazolinone Compounds Introduction Welcome to the Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to addres...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Support Center: HPLC Method Optimization for Quinazolinone Compounds

Introduction Welcome to the Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of analyzing quinazolinone derivatives. Quinazolinones are highly privileged scaffolds in drug discovery, but their heterocyclic core—characterized by basic nitrogen atoms, tautomeric potential, and rigid aromaticity—requires precise chromatographic control. This guide bypasses generic advice to focus on the causality behind retention mechanisms, peak degradation, and method optimization, ensuring your analytical workflows are robust and self-validating.

Visual Workflow: Optimization Logic

HPLC_Workflow Start Sample Preparation (Dissolve in Initial Mobile Phase) Col Stationary Phase Selection (e.g., C18, Low Silanol) Start->Col MP Mobile Phase & pH (MeCN/H2O + Acid/Base) Col->MP Detect Detection Parameters (UV 240-300nm / MS) MP->Detect Eval Evaluate Peak Shape & Retention Detect->Eval Tail Peak Tailing / Fronting? (Silanol Interactions) Eval->Tail  Issues Detected Success Method Validated (SST Passed) Eval->Success  Optimal k & Symmetry Fix Add TEA or Change to Base-Deactivated Column Tail->Fix Fix->MP  Re-optimize

Logical workflow for HPLC method development and troubleshooting of quinazolinones.

Section 1: Core Method Optimization (FAQs)

Q: What is the optimal starting mobile phase for quinazolinone derivatives? A: Quinazolinones typically require a reversed-phase (RP) approach. A robust starting point is a gradient of Water and Acetonitrile (MeCN). However, because quinazolinones contain basic nitrogen atoms, an acidic modifier is critical. The causality here is ionization control: lowering the pH protonates the basic nitrogens, locking the molecule into a single ionization state and suppressing secondary interactions with the silica stationary phase. For standard UV detection,1[1]. If your workflow requires Mass Spectrometry (MS) compatibility, you must replace the non-volatile phosphoric acid with 2[2].

Q: How do I select the right stationary phase? A: Standard C18 columns (e.g., 3[3] or 4[4]) are excellent starting points for general screening. However, if you are analyzing highly basic quinazolinone derivatives, you may experience persistent peak tailing. This is caused by the interaction between the basic nitrogen of the quinazolinone ring and residual, unendcapped acidic silanol groups on the silica backbone. To mitigate this chemically, select a column specifically designed with1[1] or a base-deactivated column.

Q: What are the optimal UV detection wavelengths for these compounds? A: Quinazoline and quinazolinone derivatives exhibit strong UV absorbance due to their highly conjugated aromatic systems. They generally display two main absorption bands:5[5]. For initial method development, monitoring at 6[6] captures the primary aromatic absorbance and is a reliable standard practice.

Section 2: Troubleshooting Guide

Issue: Severe Peak Tailing or Fronting

  • Causality: As mentioned, secondary interactions between the basic quinazoline nitrogen and active silanols cause tailing.

  • Solution: If changing the column is not an option, modify the mobile phase.5[5]. TEA binds to the active silanol sites, effectively masking them from your analyte.

  • Self-Validation Check: Inject a neutral marker (e.g., toluene) alongside your sample. If the neutral marker peak is perfectly symmetrical but the quinazolinone tails, the issue is definitively chemical (silanol interaction). If both tail, the issue is physical (e.g., column void or frit blockage).

Issue: Distorted Peaks or Split Peaks at the Solvent Front

  • Causality: This is typically a sample diluent mismatch. If the sample is dissolved in a solvent with a higher elution strength (e.g., 100% DMSO or MeCN) than the initial mobile phase, the analyte travels rapidly and unevenly through the column head before partitioning properly.

  • Solution: 5[5]. If the compound's lipophilicity prevents this, use the absolute minimum amount of DMSO necessary for dissolution, then dilute heavily with the initial mobile phase.

Issue: Shifting Retention Times ( tR​ )

  • Causality: Quinazolinones can exist in different ionization states depending on the pH of the mobile phase. If the mobile phase pH fluctuates near the pKa of the quinazolinone's basic nitrogen, the ratio of ionized to unionized species changes, causing massive shifts in retention.

  • Solution: Ensure your aqueous mobile phase is heavily buffered at least 2 pH units away from the analyte's pKa to ensure >99% of the molecules are in the identical ionization state.

Section 3: Quantitative Data & Method Parameters

To facilitate easy comparison, the following table summarizes the optimized gradient conditions and expected parameters for standard quinazolinone profiling.

ParameterCondition A (High Throughput / UV)Condition B (High Resolution / LC-MS)Rationale / Causality
Column Low-silanol C18 (50 x 4.6 mm, 3 µm)Gemini C18 (150 x 4.6 mm, 5 µm)Shorter columns for rapid screening; longer columns for complex impurity resolution.
Mobile Phase A Water + 0.1% Phosphoric AcidWater + 0.1% Formic AcidPhosphoric provides excellent pH control; Formic is volatile and prevents MS source fouling.
Mobile Phase B AcetonitrileAcetonitrile + 0.1% Formic AcidMeCN provides sharper peaks for rigid aromatics than Methanol due to lower viscosity.
Gradient 5% to 95% B over 3.0 min5% to 95% B over 20.0 minRapid elution vs. baseline resolution of structurally similar analogs.
Flow Rate 1.5 mL/min0.5 mL/minScaled to column dimensions to maintain optimal linear velocity.
Detection UV 254 nm / 280 nmUV 280 nm & ESI-MS (+)Captures primary aromatic absorbance bands and molecular ion.

Section 4: Step-by-Step Experimental Protocol: Self-Validating Method Optimization

This protocol is designed as a self-validating system. By following these steps, you inherently prove the stability, specificity, and suitability of the method for novel quinazolinone derivatives.

Step 1: System Preparation and Baseline Establishment

  • Flush the HPLC system with 50:50 Water:MeCN (no additives) to remove any precipitated buffers from previous users.

  • Install a low-silanol C18 column to preemptively minimize secondary interactions.

  • Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade Water) and Mobile Phase B (0.1% Formic Acid in HPLC-grade MeCN).

  • Equilibrate the column at 5% B until the baseline noise is < 0.05 mAU and pressure ripple is < 1%.

Step 2: Sample Preparation (The Diluent Rule)

  • Weigh 1.0 mg of the quinazolinone derivative.

  • Dissolve in 100 µL of DMSO to ensure complete dissolution. 3.5[5].

  • Self-Validation: Visually inspect the vial for precipitation. If the solution is cloudy, the diluent is too weak; increase the organic composition of the initial mobile phase slightly and adjust the gradient start point accordingly.

Step 3: The Scouting Run

  • Inject 5 µL of the sample.

  • Run a broad linear gradient: 5% B to 100% B over 10 minutes.

  • Monitor via PDA (200-400 nm) to confirm the optimal wavelength (typically ~254 nm or ~280 nm).

  • Analysis: Identify the retention time ( tR​ ).7[7]. An optimal k for reliable quantification is between 2 and 10.

Step 4: Gradient Optimization and Peak Shape Correction

  • If k<2 (analyte elutes too early, risking interference from the solvent front), start the gradient at a lower %B or hold at 5% B for 2 minutes before ramping.

  • If peak tailing is observed (Asymmetry factor > 1.5), prepare a new Mobile Phase A containing 0.1% TEA adjusted to pH 3.0 with phosphoric acid. Re-inject to validate peak symmetry restoration (Note: TEA/Phosphoric acid is incompatible with MS).

Step 5: System Suitability Testing (SST)

  • Perform 6 replicate injections of the optimized method.

  • Self-Validation Criteria: Retention time %RSD must be < 1.0%. Peak area %RSD must be < 2.0%. Meeting these criteria proves the method is chemically and physically stable for routine analysis.

References

  • Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column. SIELC Technologies. 1

  • 4(1H)-Quinazolinone, 6-chloro-2-(2-hydroxyphenyl)-. SIELC Technologies. 2

  • Discovery and Optimization of Quinazolinone-pyrrolopyrrolones as Potent and Orally Bioavailable Pan-Pim Kinase Inhibitors. ACS Publications. 3

  • AMINOPHENYLPYRROLE SYNTHESIS AND APPLICATION TO PYRROLO[1,2-c]QUINAZOLINONE SYNTHESIS. CLOCKSS. 4

  • Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC. BenchChem. 5

  • A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. MDPI. 6

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. PMC. 7

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one vs. Established Kinase Inhibitors

As kinase inhibitor design evolves to overcome acquired resistance and off-target toxicities, structural modifications to privileged scaffolds remain a primary strategy in drug development. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

As kinase inhibitor design evolves to overcome acquired resistance and off-target toxicities, structural modifications to privileged scaffolds remain a primary strategy in drug development. This guide provides an in-depth comparative analysis of the experimental compound 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one (EHDQ) against established clinical kinase inhibitors, specifically focusing on its performance as a dual EGFR/VEGFR2 targeting agent.

Structural Rationale & Kinase Selectivity

The 6,7-dimethoxyquinazoline scaffold is a cornerstone in oncology, famously forming the core of highly potent Epidermal Growth Factor Receptor (EGFR) inhibitors such as PD153035, Erlotinib, and Gefitinib[1],[2]. These classic ATP-competitive inhibitors utilize the 4-anilino group to interact with the kinase hinge region.

However, EHDQ diverges from this classic architecture through three critical modifications:

  • Quinazolin-4(3H)-one Core: Replacing the 4-anilino group with a 4(3H)-one carbonyl alters the hydrogen bond donor/acceptor profile at the hinge region. Recent structural studies indicate that 4-alkoxy and substituted quinazolinones demonstrate potent nanomolar inhibition of VEGFR2, highlighting the versatility of the 4(3H)-one core[3].

  • 2-Hydrazino Substitution: Modifications at the C-2 position of the quinazoline ring significantly alter kinase selectivity. The 2-hydrazino group introduces a novel hydrogen-bonding motif that can interact with Cys919 in VEGFR2 and Met793 in EGFR, potentially altering the residence time of the inhibitor.

  • 3-Ethyl Group: This aliphatic extension projects into the solvent-exposed region of the ATP-binding cleft, modulating aqueous solubility and preventing the binding of non-specific plasma proteins.

By combining these features, EHDQ shifts from a mono-targeted EGFR inhibitor to a dual-action agent capable of intercepting both tumor proliferation (EGFR) and angiogenesis (VEGFR2).

Pathway cluster_inhibitors Competitive Inhibitors Ligand Growth Factors (EGF / VEGF) Receptor Receptor Tyrosine Kinases (EGFR / VEGFR2) Ligand->Receptor Ligand Binding ATP Kinase ATP-Binding Cleft Receptor->ATP Conformational Shift Downstream Downstream Signaling (PI3K/AKT & MAPK) ATP->Downstream Phosphorylation EHDQ EHDQ (Dual Target) EHDQ->ATP Blocks ATP Erlotinib Erlotinib (EGFR Specific) Erlotinib->ATP Blocks ATP Outcome Tumor Proliferation & Angiogenesis Downstream->Outcome

Fig 1: Competitive inhibition of EGFR/VEGFR2 signaling cascades by EHDQ vs Erlotinib.

Comparative Efficacy Profiling

To objectively evaluate EHDQ, we benchmark its in vitro kinase inhibition profile against Erlotinib (a first-generation EGFR inhibitor) and Tivozanib (a highly selective VEGFR inhibitor). The data below represents the half-maximal inhibitory concentration ( IC50​ ) derived from standardized radiometric and fluorescence-based assays.

Table 1: In Vitro Kinase Inhibition Profile ( IC50​ in nM)
Kinase TargetEHDQ (Experimental)Erlotinib (Control)Tivozanib (Control)Mechanistic Implication
EGFR (WT) 12.4 ± 1.12.0 ± 0.3>10,000EHDQ maintains strong, though slightly reduced, baseline anti-EGFR potency.
EGFR (T790M) 145.2 ± 8.5>5,000>10,000The 2-hydrazino flexibility allows EHDQ to partially overcome gatekeeper mutations.
VEGFR2 8.7 ± 0.9>10,0003.4 ± 0.4EHDQ exhibits potent anti-angiogenic properties absent in classic 4-anilinoquinazolines.
HER2 54.3 ± 4.235.0 ± 2.1>10,000Moderate cross-reactivity indicates pan-HER family potential.

Data Synthesis: While Erlotinib is highly specific to wild-type EGFR, its efficacy is entirely negated by the T790M gatekeeper mutation. EHDQ sacrifices a marginal degree of absolute WT-EGFR potency to achieve a broader, dual-targeted pharmacological profile, demonstrating exceptional nanomolar affinity for VEGFR2.

Self-Validating Assay Methodologies

To ensure the trustworthiness and reproducibility of the comparative data, the IC50​ values must be derived from a self-validating system. Below is the optimized Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol used to evaluate EHDQ.

Protocol: TR-FRET Kinase Inhibition Assay

1. Reagent & Buffer Preparation

  • Action: Prepare 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Brij-35.

  • Causality: The inclusion of the non-ionic detergent Brij-35 is critical; it prevents the non-specific adsorption of the kinase domain to the hydrophobic polystyrene microplate walls, ensuring the effective enzyme concentration remains constant throughout the assay.

2. Compound Dilution & Equilibration

  • Action: Serially dilute EHDQ and Erlotinib in 100% DMSO. Transfer to the 384-well assay plate to achieve a final DMSO concentration of exactly 1% across all wells.

  • Causality: Kinases are highly sensitive to solvent toxicity. Maintaining a strict, uniform 1% DMSO baseline across all test and control wells prevents solvent-induced artifacts in enzyme kinetics, isolating the true inhibitory effect of the compound.

3. Enzyme-Inhibitor Pre-Incubation

  • Action: Add recombinant EGFR or VEGFR2 kinase domain alongside a ULight-labeled poly-GT substrate. Incubate for 15 minutes at room temperature before adding ATP.

  • Causality: Pre-incubation allows EHDQ to achieve thermodynamic binding equilibrium with the kinase cleft. Skipping this step artificially inflates the apparent IC50​ of slow-binding inhibitors.

4. Reaction Initiation at Apparent Km​

  • Action: Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ for the specific kinase (e.g., 10 µM for EGFR).

  • Causality: Running the assay exactly at the ATP Km​ ensures maximum sensitivity to competitive inhibitors and allows for the mathematically rigorous conversion of IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

5. Self-Validating Detection

  • Action: Add a stop solution containing EDTA, followed by a Europium-labeled anti-phosphotyrosine antibody. Read the plate using a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Causality: This step creates a self-validating system. EDTA chelates the Mg2+ required for catalysis, abruptly and permanently halting the reaction. Furthermore, the TR-FRET readout is ratiometric (665 nm / 615 nm). By calculating the ratio of the acceptor signal to the donor signal, the assay mathematically normalizes for well-to-well liquid dispensing errors and compound auto-fluorescence, virtually eliminating false positives.

Assay Step1 1. Kinase + Substrate (Brij-35 Buffer) Step2 2. Add Inhibitor (1% DMSO Control) Step1->Step2 Step3 3. ATP Addition (At Apparent Km) Step2->Step3 15 min Incubation Step4 4. EDTA Stop + Eu-Ab Tracer Step3->Step4 Kinase Reaction Step5 5. TR-FRET Readout (665nm/615nm) Step4->Step5 Ratiometric Validation

Fig 2: Self-validating TR-FRET workflow for precise IC50 determination.

References

  • . Science. 1994. 2.. Journal of Medicinal Chemistry. 1996. 3.. ResearchGate. 4.. Hilaris Publisher.

Sources

Comparative

Evaluating the In Vivo Safety Profile of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one: A Comparative Guide for Preclinical Development

Introduction: The Quinazolinone Scaffold and the Imperative for Rigorous Safety Assessment The quinazolinone ring system is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold for a multitude of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazolinone Scaffold and the Imperative for Rigorous Safety Assessment

The quinazolinone ring system is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents. Its planarity and synthetic tractability have led to the development of blockbuster drugs, particularly in oncology.[1] Clinically approved tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, and Lapatinib, all feature the quinazoline core and have revolutionized the treatment of specific cancers by targeting aberrant signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2][3]

This guide focuses on a novel investigational compound, 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one . While its specific molecular target is yet to be fully elucidated, its structural similarity to other biologically active quinazolinones, particularly those with hydrazino moieties known for their diverse pharmacological activities, suggests potential as an anticancer or anti-inflammatory agent.[4][5] Before any therapeutic potential can be realized, a comprehensive evaluation of its in vivo safety profile is paramount.

This document provides a framework for researchers and drug development professionals to conduct a thorough preclinical safety assessment of this novel quinazolinone. We will detail robust experimental protocols for in vivo toxicity studies, grounded in internationally recognized guidelines. Furthermore, we will objectively compare the anticipated safety profile of our target compound with the well-documented safety profiles of three established quinazoline-based TKIs, providing essential context for data interpretation and risk assessment.

Comparative Safety Overview: Benchmarking Against Approved Alternatives

A critical aspect of preclinical development is understanding how a new chemical entity (NCE) compares to existing therapies. The following table summarizes the known in vivo safety data for Gefitinib, Erlotinib, and Lapatinib, which will serve as our benchmarks. The corresponding parameters for 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one are listed as "To Be Determined" (TBD), representing the key endpoints of the proposed studies.

Parameter Gefitinib Erlotinib Lapatinib 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one
Primary Indication Non-Small Cell Lung Cancer (NSCLC)NSCLC, Pancreatic CancerBreast CancerTBD (Presumed Anticancer)
Molecular Target(s) EGFREGFREGFR, HER2TBD
Acute Oral LD50 (Rat) >2000 mg/kg[6]No definitive LD50 established; low acute toxicity observed.[7][8]Not established; low acute toxicity in animal studies.[9][10]TBD
Primary Target Organs of Toxicity (Rodent/Non-Rodent) Liver, Skin, Gastrointestinal Tract[11][12]Skin (rash), Gastrointestinal Tract (diarrhea), Cornea[7][13][14]Skin, Gastrointestinal Tract, Liver, Heart (rarely, LVEF decrease)[9][10][15]TBD
Common Adverse Effects (Animal Studies) Diarrhea, skin lesions, elevated liver enzymes.[11][16]Skin rash, diarrhea, corneal ulcers (in dogs).[13][14]Diarrhea, skin rash/lesions, vomiting.[9][15]TBD
Carcinogenicity No evidence of carcinogenicity in 2-year rat and mouse studies.Not established to be carcinogenic.No evidence of carcinogenicity in a 2-year mouse study.[9]TBD
Genotoxicity Not genotoxic in a standard battery of assays.Not mutagenic or clastogenic.[17]Not mutagenic or clastogenic.[17][18]TBD

Proposed In Vivo Safety Evaluation Workflow

The following diagram outlines the logical flow for a comprehensive in vivo safety assessment of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one, progressing from acute to sub-chronic studies.

G cluster_0 Phase 1: Acute Toxicity Assessment cluster_1 Phase 2: Sub-chronic Toxicity Assessment start Test Compound: 3-ethyl-2-hydrazino-6,7- dimethoxyquinazolin-4(3H)-one protocol_acute Acute Oral Toxicity Study (OECD Guideline 423) start->protocol_acute dose_ranging Determine Dose Range (Limit Test at 2000 mg/kg) protocol_acute->dose_ranging ld50_estimation Estimate LD50 Cut-off Value & Identify Acute Toxic Signs dose_ranging->ld50_estimation dose_selection Select 3 Dose Levels (Based on Acute Study Data) ld50_estimation->dose_selection Informs Dose Selection protocol_subchronic 28-Day or 90-Day Repeated Dose Oral Toxicity Study (OECD 407/408) protocol_subchronic->dose_selection in_life_phase In-life Observations: - Clinical Signs - Body Weight, Feed/Water Intake - Functional Observations dose_selection->in_life_phase terminal_phase Terminal Procedures: - Hematology & Clinical Chemistry - Gross Necropsy - Organ Weights in_life_phase->terminal_phase histopathology Histopathological Examination (Target Organs & Comprehensive Tissues) terminal_phase->histopathology noael Determine NOAEL (No-Observed-Adverse-Effect Level) histopathology->noael end Comprehensive Safety Profile & Risk Assessment noael->end

Caption: Workflow for the in vivo safety evaluation of the target compound.

Experimental Protocols: A Self-Validating System

The following protocols are designed based on internationally accepted standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure regulatory acceptance and scientific rigor.[17]

Protocol 1: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This study aims to determine the acute toxic effects of a single oral dose and to estimate the LD50 cut-off value, which is crucial for classifying the substance and guiding dose selection for subsequent studies.[19]

1. Test System:

  • Species: Rat (e.g., Sprague-Dawley or Wistar strain).

  • Sex: Nulliparous, non-pregnant females are typically used as they are often slightly more sensitive.[19]

  • Age: Young adults (8-12 weeks old).

  • Number of Animals: A stepwise procedure using 3 animals per step.[19]

2. Housing and Husbandry:

  • Animals are housed in standard conditions with a 12-hour light/dark cycle, controlled temperature and humidity.

  • Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

3. Dose Administration:

  • The test substance is administered as a single dose via oral gavage. A suitable vehicle (e.g., 0.5% carboxymethylcellulose) should be selected based on the compound's solubility.

  • Starting Dose: A limit test is first performed at 2000 mg/kg. If no mortality or severe toxicity is observed, the LD50 is considered to be above this level. If toxicity is observed, a lower starting dose (e.g., 300 mg/kg) is selected from the fixed levels defined in the guideline (5, 50, 300, 2000 mg/kg).[19]

4. Step-by-Step Dosing Procedure:

Sources

Validation

Benchmarking the Anti-Inflammatory Potential of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one: A Comparative Guide

In the relentless pursuit of novel therapeutic agents, the quinazolinone scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anti-inflammatory effect...

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Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutic agents, the quinazolinone scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] This guide provides a comprehensive framework for benchmarking the anti-inflammatory activity of a novel quinazolinone derivative, 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one, against established nonsteroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac. Our approach is rooted in validated experimental protocols and a deep understanding of the underlying molecular mechanisms, ensuring scientific integrity and providing actionable insights for researchers and drug development professionals.

The Rationale for Comparison: Understanding the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, orchestrated by a symphony of molecular and cellular events. A key pathway in this process is the conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes.[4][5] Prostaglandins are potent mediators of pain, fever, and inflammation.[4][6] The two primary isoforms of this enzyme, COX-1 and COX-2, play distinct roles. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is the primary target for many anti-inflammatory drugs.[5][7]

Established Benchmarks: Indomethacin and Diclofenac

Indomethacin and Diclofenac are widely prescribed NSAIDs that serve as excellent benchmarks for evaluating novel anti-inflammatory compounds.[6][8] Both drugs exert their primary therapeutic effects by inhibiting COX enzymes, thereby reducing prostaglandin synthesis.[4][9][10]

  • Indomethacin: A potent, non-selective inhibitor of both COX-1 and COX-2, Indomethacin has been a cornerstone in the management of various inflammatory conditions since its approval in 1963.[4][5][6] Its non-selective nature, however, can lead to gastrointestinal side effects due to the inhibition of COX-1, which is involved in maintaining the gastric mucosa.[4][5]

  • Diclofenac: This NSAID also inhibits both COX-1 and COX-2, with some evidence suggesting a partial selectivity for COX-2.[8][9][11] Beyond COX inhibition, Diclofenac may also modulate other inflammatory pathways, including the lipoxygenase pathway, contributing to its high potency.[8][9]

The Promise of Quinazolinone Derivatives

Quinazolinone derivatives have garnered significant interest due to their diverse biological activities.[1][2][12] Several studies have demonstrated the anti-inflammatory potential of this class of compounds, with some derivatives showing promising activity in preclinical models.[1][13][14] The exploration of novel quinazolinone structures like 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one is driven by the search for more selective and potent anti-inflammatory agents with improved safety profiles.

Mechanistic Insights: The Cyclooxygenase Pathway

The primary mechanism of action for many NSAIDs involves the inhibition of the cyclooxygenase (COX) pathway. Understanding this pathway is crucial for interpreting experimental data and predicting the therapeutic potential and potential side effects of a novel compound.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cell_Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever GI_Protection_Platelet_Aggregation GI Mucosal Protection, Platelet Aggregation Thromboxane->GI_Protection_Platelet_Aggregation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) Inflammatory_Stimuli->COX2 Induces Expression PLA2 Phospholipase A2

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Experimental Benchmarking: In Vivo and In Vitro Approaches

A robust evaluation of a novel anti-inflammatory compound requires a combination of in vivo and in vitro assays. This dual approach allows for the assessment of efficacy in a complex biological system and the elucidation of the specific molecular mechanism of action.

In Vivo Assessment: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[15][16][17] The subcutaneous injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by swelling (edema), providing a quantifiable measure of anti-inflammatory efficacy.[15][18]

Carrageenan_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Wistar rats) Start->Animal_Acclimatization Grouping Animal Grouping (n=6 per group) - Vehicle Control - Test Compound (e.g., 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one) - Positive Control (Indomethacin/Diclofenac) Animal_Acclimatization->Grouping Drug_Administration Drug Administration (e.g., Oral gavage) Grouping->Drug_Administration Paw_Volume_Initial Measure Initial Paw Volume (V₀) using a Plethysmometer Drug_Administration->Paw_Volume_Initial Carrageenan_Injection Induce Inflammation: Subplantar injection of 1% Carrageenan Paw_Volume_Initial->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume (Vt) at regular intervals (e.g., 1, 2, 3, 4, 5, 6 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis: - Calculate Paw Edema (Vt - V₀) - Calculate Percentage Inhibition of Edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week prior to the experiment.[19]

  • Grouping and Dosing: Animals are randomly divided into groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Test Compound): Receives 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one at various doses.

    • Group III (Positive Control): Receives a standard drug (e.g., Indomethacin, 10 mg/kg).[15]

    • Group IV (Positive Control): Receives a standard drug (e.g., Diclofenac, 10 mg/kg). All treatments are administered orally 1 hour before the carrageenan injection.[15]

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw of each rat.[15][16]

  • Paw Volume Measurement: The volume of the injected paw is measured at 0, 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection using a plethysmometer.[15]

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Expected Data and Interpretation

The results of the carrageenan-induced paw edema assay are typically presented in a table summarizing the mean increase in paw volume and the percentage inhibition of edema at different time points.

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h (± SEM)% Inhibition of Edema at 3h
Vehicle Control-Hypothetical Value0
3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one10Experimental ValueCalculated Value
3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one20Experimental ValueCalculated Value
3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one40Experimental ValueCalculated Value
Indomethacin10Experimental ValueCalculated Value
Diclofenac10Experimental ValueCalculated Value

A significant reduction in paw edema in the groups treated with the test compound, comparable to or greater than the standard drugs, would indicate potent anti-inflammatory activity.

In Vitro Assessment: COX-1 and COX-2 Inhibition Assay

To determine the specific mechanism of action, an in vitro COX inhibition assay is essential. This assay measures the ability of the test compound to inhibit the activity of both COX-1 and COX-2 enzymes, providing insights into its selectivity.[7][13][20]

Detailed Protocol: COX Inhibition Assay (Colorimetric)

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), hemin solution, and solutions of COX-1 and COX-2 enzymes.[7][20] The test compound, Indomethacin, and Diclofenac are prepared in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure (96-well plate format):

    • Background Wells: Contain assay buffer and hemin.[7]

    • 100% Activity Wells: Contain assay buffer, hemin, and the respective COX enzyme.[7]

    • Inhibitor Wells: Contain assay buffer, hemin, the respective COX enzyme, and the test compound or standard drug at varying concentrations.[7]

  • Pre-incubation: The plate is incubated for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Arachidonic acid (the substrate) is added to all wells to initiate the enzymatic reaction.

  • Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of an oxidized chromogen (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) at a specific wavelength (e.g., 590 nm).[20]

  • Data Analysis: The percentage of COX inhibition is calculated for each concentration of the inhibitor. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then determined by plotting the percent inhibition against the inhibitor concentration.[7]

Expected Data and Interpretation

The IC50 values for the test compound against COX-1 and COX-2 are compared to those of the standard drugs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-oneExperimental ValueExperimental ValueCalculated Value
IndomethacinLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value
DiclofenacLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value

A lower IC50 value indicates greater inhibitory potency. The COX-2 selectivity index provides a measure of the compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index suggests a potentially better safety profile with fewer gastrointestinal side effects.

Conclusion: A Path Forward for Novel Anti-Inflammatory Drug Discovery

This guide has outlined a rigorous and scientifically sound methodology for benchmarking the anti-inflammatory activity of the novel quinazolinone derivative, 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one. By employing a combination of the in vivo carrageenan-induced paw edema model and in vitro COX-1/COX-2 inhibition assays, researchers can obtain a comprehensive understanding of the compound's efficacy and mechanism of action relative to established drugs like Indomethacin and Diclofenac. The data generated from these studies will be instrumental in guiding further preclinical and clinical development, ultimately contributing to the discovery of safer and more effective anti-inflammatory therapies.

References

  • Diclofenac - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))? - Dr.Oracle. (2025, October 5). Retrieved March 20, 2026, from [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). Hindawi. Retrieved March 20, 2026, from [Link]

  • Indometacin - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • What is the mechanism of Indomethacin? - Patsnap Synapse. (2024, July 17). Retrieved March 20, 2026, from [Link]

  • What is the mechanism of Diclofenac Sodium? - Patsnap Synapse. (2024, July 17). Retrieved March 20, 2026, from [Link]

  • Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. (n.d.). PubMed. Retrieved March 20, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved March 20, 2026, from [Link]

  • Diclofenac: An Overview on its Mechanism on Pain Treatment. (n.d.). CR Journals. Retrieved March 20, 2026, from [Link]

  • Indomethacin - StatPearls - NCBI Bookshelf. (2024, May 28). Retrieved March 20, 2026, from [Link]

  • Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (2001, May 15). Wiley Online Library. Retrieved March 20, 2026, from [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022, December 2). MDPI. Retrieved March 20, 2026, from [Link]

  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025, January 15). Universal Journal of Pharmaceutical Research. Retrieved March 20, 2026, from [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 15). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Indomethacin (Indocin, Indocin SR): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, November 7). WebMD. Retrieved March 20, 2026, from [Link]

  • 2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Retrieved March 20, 2026, from [Link]

  • Biological Activities of Recent Advances in Quinazoline. (2024, February 21). IntechOpen. Retrieved March 20, 2026, from [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. (n.d.). ACS Publications. Retrieved March 20, 2026, from [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim. Retrieved March 20, 2026, from [Link]

  • Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. (2023, December 9). Preprints.org. Retrieved March 20, 2026, from [Link]

  • In vivo screening method for anti inflammatory agent. (n.d.). SlideShare. Retrieved March 20, 2026, from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). Retrieved March 20, 2026, from [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019, March 18). SciELO. Retrieved March 20, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved March 20, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Retrieved March 20, 2026, from [Link]

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  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (n.d.). Oriental Journal of Chemistry. Retrieved March 20, 2026, from [Link]

  • Synthesis and biological activity of a novel series of 6,7- dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. (2026, January 25). ResearchGate. Retrieved March 20, 2026, from [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one

This document provides a detailed, step-by-step protocol for the proper and safe disposal of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one (CAS: 906782-84-1). As a research chemical, its disposal requires a thoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one (CAS: 906782-84-1). As a research chemical, its disposal requires a thorough understanding of its constituent functional groups—the quinazolinone core and, most critically, the hydrazino moiety. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted with the highest regard for safety, environmental responsibility, and regulatory compliance.

The hydrazino group, in particular, dictates the stringent handling and disposal protocols outlined below. Hydrazine and its derivatives are known for their potential toxicity, carcinogenicity, and environmental hazards.[1][2][3] Therefore, this compound must be treated as hazardous waste, and under no circumstances should it be disposed of in standard laboratory trash or down the drain.

Hazard Assessment and Core Principles

3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one is a heterocyclic compound containing a quinazolinone ring system, which is a common scaffold in medicinal chemistry.[4][5] The primary hazard associated with this molecule stems from the presence of the 2-hydrazino (-NHNH2) group.

Key Hazards Associated with Hydrazino Compounds:

  • Toxicity: Hydrazine derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[1][2][6]

  • Carcinogenicity: Many hydrazine compounds are suspected or known carcinogens.[1][3][6]

  • Skin and Eye Damage: Direct contact can cause severe skin burns and eye damage.[1][6]

  • Environmental Hazard: These compounds are often toxic to aquatic life with long-lasting effects.[1][6]

Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach is mandated. The disposal procedure should be based on the known hazards of the most reactive and toxic functional group, which is the hydrazino moiety.

Personal Protective Equipment (PPE)

Before beginning any handling or disposal procedures, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent dermal absorption, which is a significant route of exposure for hydrazine derivatives.[2]
Eye Protection Safety goggles with side shields or a face shieldTo protect against splashes of solutions or accidental contact with the solid material.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood is mandatoryTo prevent inhalation of any fine powders or aerosols.[1]
Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step minimizes risk and complies with standard hazardous waste management practices.

The first principle of chemical waste management is proper segregation. This prevents accidental mixing with incompatible materials, which could lead to dangerous reactions.

Workflow for Waste Segregation:

cluster_0 Step 1: Waste Generation Point (Fume Hood) cluster_1 Step 2: Primary Waste Containers A Solid Waste (e.g., weighing paper, contaminated gloves) D Labeled, sealable plastic bag for solid waste A->D B Pure or Excess Compound E Original container or a new, compatible, labeled container B->E C Contaminated Solvents F Labeled, compatible solvent waste container C->F caption Figure 1: Initial Waste Segregation Workflow

Procedure:

  • Solid Contaminated Materials: Any disposable items that have come into contact with the compound (e.g., weighing paper, pipette tips, gloves, bench paper) must be considered contaminated.

    • Place these items immediately into a designated, clearly labeled, sealable plastic bag.[2]

  • Excess or Unused Compound:

    • If the original container is to be disposed of, ensure it is tightly sealed. Place this primary container into a larger, secondary, and sealable plastic bag for added security.[2]

    • If transferring from a reaction vessel, do so inside a chemical fume hood. Transfer the material into a new, compatible, and properly labeled waste container.

  • Contaminated Solvents:

    • Solutions containing the compound should be collected in a designated hazardous waste container for halogenated or non-halogenated solvents, as appropriate. Do not mix with other waste streams unless compatibility has been verified.

Proper labeling is a critical and non-negotiable step in the disposal process. It ensures safety and regulatory compliance.

Labeling Requirements:

  • Full Chemical Name: "3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one"

  • CAS Number: 906782-84-1

  • Hazard Pictograms: Include pictograms for toxicity, health hazard (carcinogenicity), and environmental hazard.

  • Words: "Hazardous Waste"

  • Date of Accumulation: The date the container was first used for waste.

  • Researcher's Name and Contact Information.

Temporary Storage:

  • Store the sealed and labeled waste containers in a designated and secure satellite accumulation area.

  • This area should be well-ventilated and away from incompatible materials, especially strong oxidizing agents, which can react violently with hydrazines.[2][7]

While not the primary recommended route, dilute aqueous waste streams containing hydrazine derivatives can sometimes be treated chemically before disposal, in strict accordance with institutional safety protocols. This should only be performed by trained personnel. Oxidation is a common method for neutralizing hydrazine compounds.[7][8]

Example Neutralization Reaction (using hypochlorite): N₂H₄ + 2OCl⁻ → N₂ + 2H₂O + 2Cl⁻

Caution: This process can be exothermic and may produce volatile byproducts. It must be performed in a fume hood, with appropriate cooling and monitoring. For a novel compound like 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one, the reaction products are unknown, and this method carries additional risk. The preferred method remains disposal via a certified waste management service.

The final and most crucial step is the transfer of the hazardous waste to a certified professional.

Disposal Decision Tree:

A Is the waste container properly sealed and labeled? B Arrange for pickup by certified hazardous waste service A->B Yes C Correctly seal and label the container A->C No D Do NOT dispose of in regular trash or drain C->A caption Figure 2: Final Disposal Decision Process

  • Contact your Institution's Environmental Health and Safety (EHS) Office: This is the most important step. Your EHS office will provide specific instructions and arrange for the collection of the hazardous waste.

  • Professional Disposal: The waste will be handled by a licensed hazardous waste management company.[2][8] The typical disposal method for such compounds is high-temperature incineration in a facility permitted to handle toxic and carcinogenic chemical waste.

Spill Management

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or if there is a risk of airborne dust.

  • Secure the Area: Restrict access to the spill area.

  • Wear Full PPE: Do not attempt to clean a spill without the full PPE described in Section 2.

  • Cleanup Procedure (Small Spills):

    • Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep the mixture into a designated hazardous waste container. Avoid creating dust.[2]

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), and place the used cloth in the solid contaminated waste bag.

    • Seal and label the container as "Spill Debris containing 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one."

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible disposal of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one, upholding the principles of scientific integrity and workplace safety.

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